molecular formula C22H30N6OS B565909 (2S,4R)-Teneligliptin CAS No. 1404559-15-4

(2S,4R)-Teneligliptin

Cat. No.: B565909
CAS No.: 1404559-15-4
M. Wt: 426.6 g/mol
InChI Key: WGRQANOPCQRCME-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Teneligliptin, also known as this compound, is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S,4R)-Teneligliptin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (2S,4R)-Teneligliptin

Executive Summary

Teneligliptin is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor utilized for the management of type 2 diabetes mellitus (T2DM).[1][2] It is distinguished by a unique, rigid, 'J-shaped' molecular structure composed of five consecutive rings, which confers high potency, selectivity, and a prolonged duration of action.[3][4][5] The primary mechanism of action involves the competitive and long-lasting inhibition of the DPP-4 enzyme.[6] This inhibition prevents the degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] The subsequent increase in active incretin levels enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control with a low intrinsic risk of hypoglycemia.[7][8]

A defining characteristic of Teneligliptin is its unique pharmacokinetic profile, featuring balanced, dual elimination pathways. The drug is metabolized by hepatic enzymes (cytochrome P450 3A4 and flavin-containing monooxygenase 3) and is also excreted unchanged by the kidneys.[6][9][10] This dual route of clearance is a significant clinical advantage, as it generally obviates the need for dose adjustments in patients with renal impairment.[6][9][11]

Chemical Structure and Properties

This compound is the specific stereoisomer with the desired pharmacological activity. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is crucial for its potent inhibitory effect on the DPP-4 enzyme.

  • IUPAC Name: [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[12]

  • CAS Number: 1404559-15-4 (for the (2S,4R)-isomer)[12]

  • Molecular Formula: C₂₂H₃₀N₆OS[12]

  • Molar Mass: 426.58 g·mol⁻¹[4]

Physicochemical and In Vitro Properties

Teneligliptin is a potent and highly selective DPP-4 inhibitor. Its unique structure allows for strong and sustained binding to the enzyme.

PropertyValueReference
IC₅₀ (human plasma DPP-4) 1.75 nmol/L[6][11]
IC₅₀ (recombinant human DPP-4) 0.889 nmol/L[6][11]
Selectivity vs. DPP-8 ~700 to 1500-fold[6]
Selectivity vs. DPP-9 ~700 to 1500-fold[6]
Plasma Protein Binding 78% - 80%[10]
Solubility Soluble in DMSO and Water

Mechanism of Action

Teneligliptin exerts its glucose-lowering effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.

  • DPP-4 Inhibition: Teneligliptin binds competitively and potently to the active site of the DPP-4 enzyme. Its unique "J-shaped" structure interacts with multiple subsites of the enzyme (S1, S2, and S2 extensive), contributing to its high potency and long duration of action.[7][13][14]

  • Increased Incretin Levels: By inhibiting DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP.[7]

  • Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[7][8]

  • Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7][8]

The net effect is improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels.

Signaling Pathway Diagram

teneligliptin_moa cluster_drug Drug Action cluster_hormones Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins_Inactive Inactive Incretins (GLP-1, GIP) DPP4->Incretins_Inactive Degrades Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 Substrate Beta_Cells Pancreatic β-Cells Incretins_Active->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Incretins_Active->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of Teneligliptin.

Pharmacokinetics and Metabolism

Teneligliptin exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. A key feature is its multiple elimination pathways, which makes it suitable for a wide range of patients, including those with renal impairment.[6][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescriptionReference
Absorption (Tₘₐₓ) Rapidly absorbed, with peak plasma concentrations reached in approximately 1 to 1.33 hours.[1][10]
Distribution Plasma protein binding is approximately 78-80%.[10]
Metabolism Metabolized primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). The most abundant metabolite is the thiazolidine-1-oxide derivative (M1).[6][9][10]
Elimination Half-life (t½) Approximately 24 hours.[6][9]
Excretion Eliminated via multiple pathways. After a radiolabeled dose, ~45.4% of radioactivity is excreted in urine and ~46.5% in feces over 216 hours. Renal excretion of the unchanged drug accounts for about 21-34.4% of the total clearance.[6][10][11][15]

Metabolic and Elimination Pathways

teneligliptin_metabolism cluster_metabolism Hepatic Metabolism (~66%) cluster_excretion Excretion Pathways Teneligliptin Oral Teneligliptin Absorbed Absorbed Teneligliptin (Plasma) Teneligliptin->Absorbed CYP3A4 CYP3A4 Absorbed->CYP3A4 FMO3 FMO3 Absorbed->FMO3 Renal_Unchanged Renal Excretion (Unchanged Drug, ~34%) Absorbed->Renal_Unchanged Metabolites Metabolites (M1, etc.) CYP3A4->Metabolites FMO3->Metabolites Renal_Metabolites Renal Excretion (Metabolites) Metabolites->Renal_Metabolites Fecal_Excretion Fecal Excretion (Unchanged & Metabolites) Metabolites->Fecal_Excretion

Caption: Metabolism and excretion pathways of Teneligliptin.

Pharmacodynamics and Clinical Efficacy

Clinical trials have demonstrated that Teneligliptin, as both monotherapy and combination therapy, effectively improves glycemic control in patients with T2DM.[16][17]

Efficacy EndpointResult (vs. Placebo)Reference
Change in HbA1c Significant reduction of -0.82% (Weighted Mean Difference).[17]
Change in Fasting Plasma Glucose (FPG) Significant reduction of -18.32 mg/dL (Weighted Mean Difference).[17]
Change in 2-hr Postprandial Glucose (PPG) Significant reduction of -46.94 mg/dL (Weighted Mean Difference).[17]
DPP-4 Inhibition (20 mg dose) Maximum inhibition (89.7%) within 2 hours, maintained at >60% at 24 hours.[1]

Experimental Protocols

Quantification of Teneligliptin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for the quantitative analysis of Teneligliptin in pharmaceutical formulations.

Objective: To determine the concentration of Teneligliptin using a validated RP-HPLC method.

Materials and Instrumentation:

  • Teneligliptin reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance, sonicator, pH meter

Methodology:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving a calculated amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[18]

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a specified ratio (e.g., 60:40 v/v).[18]

    • Degas the mobile phase by sonication.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Teneligliptin reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution (e.g., 1000 µg/mL).

    • Perform serial dilutions from the stock solution to prepare working standard solutions in a linear range (e.g., 10-30 µg/mL).[18]

  • Sample Preparation (from tablets):

    • Weigh and finely powder a number of tablets (e.g., 20).

    • Accurately weigh a quantity of the powder equivalent to a single dose of Teneligliptin and transfer to a volumetric flask.

    • Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter to remove excipients.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[18]

    • Flow Rate: 1.0 mL/min[18]

    • Detection Wavelength: 227 nm[18]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis and Calculation:

    • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Calculate the concentration of Teneligliptin in the sample by interpolating its peak area from the calibration curve. The retention time for Teneligliptin is typically around 2.37 minutes under these conditions.[18]

Experimental Workflow Diagram

hplc_workflow prep_mobile 1. Prepare Mobile Phase (ACN:Phosphate Buffer) hplc_setup 4. Set Up HPLC System (C18 Column, 227 nm, 1 mL/min) prep_mobile->hplc_setup prep_std 2. Prepare Standard Solutions (10-30 µg/mL) injection 5. Inject Standards & Sample prep_std->injection prep_sample 3. Prepare Sample Solution (from Tablets) prep_sample->injection hplc_setup->injection analysis 6. Data Acquisition (Chromatogram) injection->analysis calculation 7. Construct Calibration Curve & Calculate Concentration analysis->calculation

Caption: RP-HPLC workflow for Teneligliptin quantification.

Synthesis Overview

The synthesis of this compound is a multi-step process involving the construction of its complex heterocyclic core. A common retrosynthetic approach involves coupling key intermediates. One reported synthesis method involves the reductive amination of 3-[(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidin-2-ylcarbonyl]thiazolidine with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[19] This is followed by deprotection of the Boc group to yield the final compound.[19][20] The process is designed to be industrially feasible, cost-effective, and to produce a high-purity product.[21][22]

Conclusion

This compound is a potent, selective, and long-acting DPP-4 inhibitor with a well-defined chemical structure and a unique pharmacokinetic profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control for patients with type 2 diabetes. The dual pathways of metabolism and excretion represent a significant clinical advantage, particularly for patients with comorbidities such as renal impairment. The established analytical methods ensure its quality and consistency in pharmaceutical formulations.

References

Mechanism of action of (2S,4R)-Teneligliptin on DPP-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of (2S,4R)-Teneligliptin on DPP-4

Abstract

Teneligliptin is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, utilized in the management of type 2 diabetes mellitus.[1][2] Its efficacy is rooted in a unique structural and kinetic profile that facilitates robust and sustained inhibition of DPP-4. This document provides a detailed examination of the molecular mechanism, binding kinetics, and structural interactions of Teneligliptin with the DPP-4 enzyme. It also outlines the key experimental protocols used to characterize this interaction, serving as a technical resource for researchers and professionals in drug development.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[3] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released by the gut post-prandially and enhance glucose-dependent insulin secretion while suppressing glucagon release.[4] By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, thereby prolonging their bioavailability and enhancing their glucoregulatory effects.[1][4] This mechanism improves glycemic control with a low intrinsic risk of hypoglycemia.[5]

Mechanism of Action of Teneligliptin

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, distinguished by its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[6][7] Its unique, rigid 'J-shaped' structure, formed by five consecutive rings, is a key determinant of its high potency and prolonged action.[2] This structure ensures a strong and extensive binding to the DPP-4 enzyme.[2]

The inhibition is competitive and characterized by a slow dissociation rate, which contributes to its long-lasting effect.[2] The interaction is primarily non-covalent, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex.[1][6]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by Teneligliptin initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the breakdown of active incretins (GLP-1 and GIP), Teneligliptin amplifies their downstream signaling.

cluster_0 Teneligliptin Action cluster_1 Incretin Pathway cluster_2 Physiological Response Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Active_Incretins Active GLP-1 & GIP Active_Incretins->DPP4 Pancreas Pancreatic β-cells Active_Incretins->Pancreas Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Signaling pathway of Teneligliptin-mediated DPP-4 inhibition.

Molecular Interactions and Binding Site

The high-affinity binding of Teneligliptin is attributed to its extensive interactions with multiple subsites within the DPP-4 catalytic domain. The co-crystal structure of the Teneligliptin-DPP-4 complex (PDB ID: 3VJK) provides a precise map of these interactions.[6][8] The active site comprises a catalytic triad (Ser630, Asp708, His740) and several subsites that accommodate the inhibitor.[6][9]

  • S1 Subsite : This hydrophobic pocket involves residues like Tyr662, Val656, Tyr666, and Asn710.[1][9] A key interaction is a hydrogen bond formed between the carbonyl group of Teneligliptin and the side chain of Asn710.[1]

  • S2 Subsite : Composed of charged residues such as Glu205 and Glu206, this subsite interacts with the pyrrolidine ring of Teneligliptin.[3][6]

  • S2 Extensive Subsite : This region, which includes residues Phe357, Val207, and Ser209, provides a critical anchoring point.[3][6] The phenyl-pyrazole moiety of Teneligliptin fits into this pocket, forming a strong hydrophobic interaction, often described as an "anchor lock," with Phe357.[6] This interaction is crucial for both the potency and selectivity of the drug.[6]

cluster_DPP4 DPP-4 Active Site cluster_moieties S1 S1 Subsite (Tyr662, Tyr666, Asn710) S2 S2 Subsite (Glu205, Glu206) S2_ext S2 Extensive Subsite (Phe357, Val207) Teneligliptin Teneligliptin Molecule Moiety1 Carbonyl Group Moiety2 Pyrrolidine Ring Moiety3 Phenyl-Pyrazole Moiety ('Anchor Lock') Moiety1->S1 H-Bond Moiety2->S2 Ionic/Polar Interaction Moiety3->S2_ext Hydrophobic Interaction

Caption: Teneligliptin's key interactions within the DPP-4 active subsites.

Quantitative Analysis of Inhibition

The potency and binding characteristics of Teneligliptin have been quantified through various in vitro assays. The data highlight its superior inhibitory activity compared to other gliptins.

Table 1: In Vitro Inhibitory Activity of Teneligliptin against DPP-4

Parameter Target Enzyme Value (nmol/L) Reference
IC₅₀ Recombinant Human DPP-4 0.889 [4]
IC₅₀ Human Plasma DPP-4 1.75 [4]

| K_D | Recombinant Human DPP-4 | 0.4 |[10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. K_D (Dissociation constant) is a measure of binding affinity.

Table 2: Comparative IC₅₀ Values of DPP-4 Inhibitors

Inhibitor Target Enzyme IC₅₀ (nmol/L) Reference
Teneligliptin Human Plasma DPP-4 1.75 [4]
Sitagliptin Human Plasma DPP-4 4.88 [4]

| Vildagliptin | Human Plasma DPP-4 | 7.67 |[4] |

Teneligliptin also demonstrates high selectivity, with a 700- to 1500-fold greater affinity for DPP-4 compared to related enzymes like DPP-8 and DPP-9, minimizing off-target effects.[4]

Experimental Protocols

The characterization of Teneligliptin's interaction with DPP-4 relies on established biochemical and structural biology techniques.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like Teneligliptin. It measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.[11][12]

a) Materials:

  • Enzyme: Recombinant Human DPP-4

  • Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl and EDTA[12]

  • Substrate: H-Gly-Pro-Aminomethylcoumarin (AMC)[11][12]

  • Inhibitor: Teneligliptin dissolved in a suitable solvent (e.g., DMSO)

  • Instrumentation: Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][13]

  • Plate: 96-well black microplate[14]

b) General Protocol:

  • Reagent Preparation: Prepare serial dilutions of Teneligliptin. Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to their final working concentrations.[12]

  • Reaction Setup: In a 96-well plate, add assay buffer, the diluted DPP-4 enzyme, and the inhibitor solution (or solvent for control wells).[11][13]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13][15]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[11]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11][13]

  • Fluorescence Measurement: Read the fluorescence intensity. The signal is proportional to the amount of AMC released, indicating enzyme activity.[15]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.[16]

A 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) B 2. Add Enzyme and Inhibitor to 96-well plate A->B C 3. Pre-incubate (10 min @ 37°C) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Incubate (30 min @ 37°C) D->E F 6. Measure Fluorescence (Ex: 360nm, Em: 460nm) E->F G 7. Calculate % Inhibition and determine IC50 F->G

References

Preclinical pharmacological profile of Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Pharmacological Profile of Teneligliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, selective, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3][4] As a third-generation DPP-4 inhibitor, it enhances the body's natural ability to regulate blood sugar levels by preventing the degradation of incretin hormones.[2][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Teneligliptin, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

Teneligliptin functions by competitively and reversibly inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins. This leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[6][7]

Teneligliptin is classified as a class III DPP-4 inhibitor and possesses a unique "J-shaped" structure composed of five consecutive rings.[4][8] This distinct chemical structure allows for strong binding to the DPP-4 enzyme, contributing to its high potency and long-lasting effects.[4][8]

Teneligliptin_Mechanism_of_Action cluster_input Oral Administration cluster_inhibition Enzymatic Inhibition cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Insulin ↑ Insulin Secretion (β-cells) GLP1_GIP_active->Insulin Stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1_GIP_active->Glucagon Suppresses Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Mechanism of action of Teneligliptin.

In Vitro Pharmacology

Teneligliptin is a potent and selective inhibitor of the DPP-4 enzyme. In vitro studies have demonstrated its high affinity for human and rat plasma DPP-4.

Data Presentation: In Vitro DPP-4 Inhibition
Enzyme SourceIC₅₀ (nmol/L)
Human Plasma DPP-41.75
Recombinant Human DPP-40.889
Rat Plasma DPP-4~1

IC₅₀: Half-maximal inhibitory concentration.

Teneligliptin exhibits high selectivity for DPP-4 over other related enzymes such as DPP-8 and DPP-9, with IC₅₀ values for these enzymes being more than 160 times that for recombinant human DPP-4.[9] The metabolism of Teneligliptin primarily involves cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[1][10] In vitro studies indicate a weak inhibitory effect on CYP2D6, CYP3A4, and FMO, with no significant inhibition of other major CYP isozymes.[9]

In Vivo Pharmacology

Preclinical in vivo studies in animal models have confirmed the efficacy of Teneligliptin in improving glycemic control.

Data Presentation: In Vivo Efficacy in Rats
ParameterAnimal ModelTeneligliptin DoseObservation
Plasma DPP-4 Inhibition Wistar RatsED₅₀: 0.41 mg/kgDose-dependent inhibition of plasma DPP-4.[1][11]
10 mg/kg≥50% inhibition persisted for 24 hours.[1][3]
Oral Mixed Meal Tolerance Test Rats0.1 mg/kgNearly maximal effects in reducing glucose excursion and increasing active GLP-1 and insulin.[1][3]
Oral Carbohydrate Loading Zucker Fatty Rats≥0.1 mg/kgIncreased plasma GLP-1 and insulin, and reduced glucose excursions.[11]
Hyperglycemia & Hypertriglyceridemia Zucker Fatty Rats1 mg/kg (single dose)Reduced postprandial glucose, free fatty acid, and triglyceride excursions.[1][3][10]
Repeated admin. (2 weeks)Reduced glucose excursions and non-fasting free fatty acids and triglycerides.[10][11]

ED₅₀: Median effective dose.

In a mouse model of postmenopausal obesity, Teneligliptin (60 mg/kg per day) markedly improved body weight, fat accumulation, and glucose intolerance.[12] It also attenuated chronic inflammation in visceral adipose tissue.[12] Additionally, in a streptozotocin-induced diabetic mouse model, Teneligliptin (30 mg/kg) alleviated myocardial hypertrophy and improved heart function parameters.[13]

Pharmacokinetics

The pharmacokinetic profile of Teneligliptin has been characterized in preclinical species, demonstrating rapid absorption and wide distribution.

Data Presentation: Pharmacokinetic Parameters in Rats
ParameterValue
Tₘₐₓ (Time to Peak Plasma Concentration) 0.75–0.88 hours
Plasma Half-life (t₁/₂) of Radioactivity 6.5 hours
Tissue Half-life (t₁/₂) in Kidney 68.3 hours
Tissue Half-life (t₁/₂) in Liver 69.0 hours

Data from oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats.[1][10][14]

Following oral administration of radiolabeled Teneligliptin to Sprague-Dawley rats, the compound was rapidly absorbed and distributed throughout the body.[14] The highest concentrations of radioactivity were found in the kidney and liver, followed by the lung, spleen, and pituitary gland.[1][10][14][15] The elimination of Teneligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was slower in wild-type rats compared to DPP-4-deficient rats, suggesting that the high binding affinity of Teneligliptin for DPP-4 is involved in its tissue distribution.[15]

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration (0.1-1.0 mg/kg in rats) Tmax Rapid Absorption (Tmax: 0.75-0.88 h) Oral->Tmax Distribution Wide Tissue Distribution Tmax->Distribution Tissues High Conc. in: - Kidney - Liver - Lung Distribution->Tissues Metabolism Metabolized by: - CYP3A4 - FMO3 Tissues->Metabolism Excretion Dual Elimination Pathways Metabolism->Excretion Renal Renal (Unchanged Drug) Excretion->Renal Hepatic Hepatic (Metabolites) Excretion->Hepatic

Pharmacokinetic workflow of Teneligliptin.

Safety Pharmacology

Preclinical safety pharmacology studies have shown Teneligliptin to be generally well-tolerated.[16] A thorough QT/QTc evaluation study found that at the maximal recommended dose (40 mg/day), Teneligliptin prolonged the placebo-corrected QTcF by 4.9 ms.[16] A higher dose of 160 mg/day resulted in a significant increase in the QTcF by 11.2 ms.[16]

Experimental Protocols

DPP-4 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Teneligliptin against the DPP-4 enzyme.

  • Reagents and Materials :

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate (e.g., H-Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Teneligliptin (test compound).

    • Sitagliptin (positive control inhibitor).

    • 96-well microplate.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare serial dilutions of Teneligliptin and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control to designated wells.

    • Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).

    • Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

    • Monitor the fluorescence generated by the cleavage of the substrate at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission) over a set period.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control after subtracting the background fluorescence.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP4_Inhibition_Assay start Start prep_reagents Prepare Reagents: - Teneligliptin dilutions - DPP-4 Enzyme - Substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Enzyme, & Teneligliptin - Include Controls (No Inhibitor, No Enzyme) prep_reagents->plate_setup incubation1 Pre-incubation (10-30 min at 37°C) plate_setup->incubation1 add_substrate Add DPP-4 Substrate to all wells incubation1->add_substrate incubation2 Reaction Incubation (30 min at 37°C) add_substrate->incubation2 read_plate Measure Fluorescence incubation2->read_plate analyze_data Calculate % Inhibition & Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro DPP-4 inhibition assay.
Tissue Distribution Study in Rats (In Vivo)

This protocol describes a method to assess the distribution of Teneligliptin in various tissues following oral administration to rats.

  • Animals and Materials :

    • Male Sprague-Dawley rats.

    • [¹⁴C]Teneligliptin (radiolabeled compound).

    • Oral gavage equipment.

    • Tissue homogenizer.

    • Liquid scintillation counter or whole-body autoradiography equipment.

  • Procedure :

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of [¹⁴C]Teneligliptin (e.g., 1 mg/kg) to the rats.

    • At predetermined time points (e.g., 0.5, 24, 72, 168 hours) post-dose, euthanize a subset of animals.

    • Collect blood samples and various tissues (e.g., kidney, liver, lung, spleen, pancreas, heart).

    • For quantitative tissue distribution:

      • Weigh the collected tissues.

      • Homogenize the tissues.

      • Measure the radioactivity in the plasma and tissue homogenates using a liquid scintillation counter.

      • Calculate the concentration of radioactivity in each tissue (ng eq/g).

    • For whole-body autoradiography:

      • Freeze the whole animal immediately after euthanasia.

      • Obtain thin sections of the frozen body using a cryomicrotome.

      • Expose the sections to an imaging plate to visualize the distribution of radioactivity.

Conclusion

The preclinical pharmacological profile of Teneligliptin demonstrates its characteristics as a potent, selective, and long-acting DPP-4 inhibitor. Its unique chemical structure contributes to its strong binding affinity and sustained inhibition of the DPP-4 enzyme. In vitro and in vivo studies have consistently shown its efficacy in improving glycemic control and lipid profiles in animal models of diabetes. The pharmacokinetic properties of Teneligliptin, including rapid absorption, extensive tissue distribution with high affinity for DPP-4-rich tissues, and dual routes of elimination, further support its clinical utility. The preclinical data provide a solid foundation for its use in the treatment of type 2 diabetes mellitus.

References

An In-Depth Technical Guide to In Vitro and In Vivo Studies of (2S,4R)-Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its unique "J-shaped" structure contributes to its high potency and long-lasting efficacy.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Teneligliptin. Detailed experimental protocols for key assays, a summary of quantitative data, and visual representations of its mechanism of action and experimental workflows are presented to support further research and development in this area.

Introduction

Teneligliptin is an oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing the breakdown of these incretins, Teneligliptin increases their circulating levels, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2][4][5] This mechanism of action effectively lowers blood glucose levels, particularly after meals.[2] This guide delves into the preclinical and clinical investigations that form the basis of our understanding of Teneligliptin's therapeutic effects.

In Vitro Studies

DPP-4 Inhibition Assay

The primary in vitro method to characterize the potency of Teneligliptin is the DPP-4 inhibition assay. This assay quantifies the ability of the compound to inhibit the enzymatic activity of DPP-4.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is adapted from standard fluorometric DPP-4 inhibitor screening assays.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound (and other comparator inhibitors like Sitagliptin, Vildagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Teneligliptin and other inhibitors in the assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to determine the IC50 value.

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the diluted DPP-4 enzyme solution to each well. Then, add the various concentrations of Teneligliptin or control inhibitors. Incubate the plate at 37°C for a predefined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate (Gly-Pro-AMC) to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The increase in fluorescence corresponds to the cleavage of the substrate by DPP-4.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time curve). The percentage of inhibition for each Teneligliptin concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of Teneligliptin.

ParameterValueComparator: SitagliptinComparator: VildagliptinReference(s)
IC50 (recombinant human DPP-4) 0.889 nmol/L6.74 nmol/L10.5 nmol/L[6]
IC50 (human plasma DPP-4) 1.75 nmol/L4.88 nmol/L7.67 nmol/L[6]
Selectivity for DPP-4 vs. DPP-8/DPP-9 ~700- to 1500-foldNot specifiedNot specified[6]

In Vivo Studies

Animal Models

Alloxan-Induced Diabetic Rodent Model

This model is commonly used to induce a state of insulin-dependent diabetes to test the efficacy of anti-diabetic drugs.

Experimental Protocol: Alloxan Induction in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Alloxan monohydrate

  • Sterile saline solution (0.9% NaCl)

  • 5% Dextrose solution

  • Blood glucose monitoring system

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to standard pellet diet and water.

  • Fasting: Fast the animals for 12-18 hours prior to alloxan administration to enhance the diabetogenic effect.

  • Alloxan Administration: Prepare a fresh solution of alloxan monohydrate in cold sterile saline. Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 120-150 mg/kg body weight.

  • Hypoglycemia Management: To counter the initial hypoglycemic phase caused by massive insulin release from damaged pancreatic β-cells, provide the rats with a 5% dextrose solution in their drinking water for the next 24 hours.

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a fasting blood glucose level above 200-250 mg/dL are considered diabetic and are selected for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the effect of a drug on glucose metabolism after an oral glucose challenge.

Experimental Protocol: OGTT in Rats

Materials:

  • Fasted diabetic or healthy rats

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needle

  • Blood collection supplies (e.g., lancets, capillaries)

  • Blood glucose monitoring system

Procedure:

  • Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: Before administering the glucose load, collect a blood sample from the tail vein to measure the baseline (t=0) blood glucose level.

  • Drug Administration: Administer Teneligliptin or vehicle orally at a specified time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Administration: Administer a glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion. A reduction in the AUC in the Teneligliptin-treated group compared to the control group indicates improved glucose tolerance.

Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies of Teneligliptin.

Table 3.3.1: Pharmacokinetic Parameters of Teneligliptin

ParameterValueConditionReference(s)
Tmax (Time to maximum concentration) ~1 hourHuman subjects[4]
t1/2 (Half-life) ~18.9 - 26.9 hoursHuman subjects[4][5]
Plasma DPP-4 Inhibition (at 2 hours) 89.7% (20 mg dose)Human subjects[4]
Plasma DPP-4 Inhibition (at 24 hours) >60% (20 mg dose)Human subjects[4]
Metabolism Primarily via CYP3A4 and FMO3In vitro and in vivo[4][7]
Excretion Renal and HepaticHuman subjects[5][8]

Table 3.3.2: Efficacy of Teneligliptin in Clinical Trials (vs. Placebo)

ParameterResultDuration of StudyReference(s)
Change in HbA1c -0.82% (Weighted Mean Difference)Multiple trials[9][10]
Change in Fasting Plasma Glucose (FPG) -18.32 mg/dL (Weighted Mean Difference)Multiple trials[9][10]
Change in 2-hour Postprandial Plasma Glucose (PPG) -46.94 mg/dL (Weighted Mean Difference)Multiple trials[9][10]
Change in Homeostasis Model Assessment of β-cell function (HOMA-β) Increased by 9.31 (Weighted Mean Difference)Multiple trials[9]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Teneligliptin Signaling Pathway

Teneligliptin_Mechanism cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_outcome Therapeutic Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degraded by Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose

Caption: Mechanism of action of Teneligliptin.

Experimental Workflow: In Vitro DPP-4 Inhibitor Screening

InVitro_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Teneligliptin Serial Dilution of Teneligliptin Prepare Reagents->Serial Dilution of Teneligliptin Plate Setup (96-well) Plate Setup (96-well) Serial Dilution of Teneligliptin->Plate Setup (96-well) Add DPP-4 Enzyme Add DPP-4 Enzyme Plate Setup (96-well)->Add DPP-4 Enzyme Add Teneligliptin Add Teneligliptin Add DPP-4 Enzyme->Add Teneligliptin Incubate (37°C) Incubate (37°C) Add Teneligliptin->Incubate (37°C) Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate (37°C)->Add Fluorogenic Substrate Read Fluorescence Read Fluorescence Add Fluorogenic Substrate->Read Fluorescence Data Analysis Data Analysis Read Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for in vitro DPP-4 inhibitor screening.

Experimental Workflow: In Vivo Study in Diabetic Rat Model

InVivo_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Induce Diabetes (Alloxan) Induce Diabetes (Alloxan) Animal Acclimatization->Induce Diabetes (Alloxan) Confirm Diabetic State Confirm Diabetic State Induce Diabetes (Alloxan)->Confirm Diabetic State Group Animals Group Animals Confirm Diabetic State->Group Animals Daily Dosing (Teneligliptin/Vehicle) Daily Dosing (Teneligliptin/Vehicle) Group Animals->Daily Dosing (Teneligliptin/Vehicle) Monitor Body Weight & Blood Glucose Monitor Body Weight & Blood Glucose Daily Dosing (Teneligliptin/Vehicle)->Monitor Body Weight & Blood Glucose Perform OGTT Perform OGTT Monitor Body Weight & Blood Glucose->Perform OGTT Terminal Blood & Tissue Collection Terminal Blood & Tissue Collection Perform OGTT->Terminal Blood & Tissue Collection Biochemical & Histopathological Analysis Biochemical & Histopathological Analysis Terminal Blood & Tissue Collection->Biochemical & Histopathological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Histopathological Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Workflow for an in vivo study in a diabetic rat model.

Conclusion

The comprehensive in vitro and in vivo studies of this compound have robustly characterized its pharmacological profile as a potent and selective DPP-4 inhibitor. The data consistently demonstrate its efficacy in improving glycemic control through the incretin pathway. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation into the therapeutic potential of Teneligliptin and other DPP-4 inhibitors. The presented workflows and signaling pathway diagrams offer a clear visual summary of the key processes involved in the evaluation and mechanism of action of this important anti-diabetic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] Its unique "J-shaped" molecular structure confers high potency and a prolonged duration of action.[2][3] This technical guide provides an in-depth overview of the synthesis of Teneligliptin, with a focus on various synthetic routes, the formation and characterization of related impurities, and detailed experimental protocols. The mechanism of action, involving the potentiation of incretin hormones, is also discussed and visualized.

Mechanism of Action

Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing their breakdown, Teneligliptin increases the levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][2]

DPP-4 Signaling Pathway

The following diagram illustrates the signaling pathway affected by Teneligliptin.

DPP4_Signaling_Pathway cluster_0 Food Intake cluster_1 Incretin Hormones cluster_2 Pancreas cluster_3 Glucose Homeostasis Food Food GLP-1 GLP-1 Food->GLP-1 GIP GIP Food->GIP Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1->Pancreatic Alpha-Cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 GIP->Pancreatic Beta-Cells stimulates GIP->DPP-4 Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Teneligliptin Teneligliptin Teneligliptin->DPP-4 inhibits Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins degrades to

Figure 1: DPP-4 Signaling Pathway and Teneligliptin's Point of Intervention.

Synthesis of Teneligliptin

Several synthetic routes for Teneligliptin have been reported, often involving the coupling of a substituted pyrrolidine moiety with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and subsequent functionalization with 1,3-thiazolidine. A common approach is highlighted below.

General Synthetic Scheme

The synthesis can be broadly divided into the formation of key intermediates and their final coupling and deprotection. A representative synthetic pathway is illustrated below.

Teneligliptin_Synthesis Start_A trans-4-Hydroxy-L-proline Intermediate_A N-Boc-4-oxo-L-proline derivative Start_A->Intermediate_A Protection & Oxidation Intermediate_B Boc-protected Teneligliptin precursor Intermediate_A->Intermediate_B Reductive Amination Start_B 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Start_B->Intermediate_B Intermediate_C Teneligliptin (Free Base) Intermediate_B->Intermediate_C Amide Coupling & Deprotection Start_C 1,3-Thiazolidine Start_C->Intermediate_C Final_Product Teneligliptin Hydrobromide Hydrate Intermediate_C->Final_Product Salt Formation

Figure 2: A generalized synthetic route for Teneligliptin.
Experimental Protocols

To a cooled (18-20°C) saturated solution of sodium carbonate (2.5 kg) in water (17.5 L), cysteamine hydrochloride (500 g, 4.40 mol) is added. This is a crucial starting material for one of the key fragments in the Teneligliptin synthesis.[4]

A solution of 9H-fluoren-9-ylmethyl (2S,4S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate (12.0 g) and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (10.3 g) in dichloromethane (120 ml) is treated with sodium triacetoxyborohydride (9.02 g).[4] The reaction mixture is stirred to facilitate the reductive amination, coupling the two key fragments.

The Boc-protected intermediate, 3-{(2S,4S)-1-(1,1-Dimethylethyloxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl}thiazolidine (25.45 g), is dissolved in dichloromethane (200 mL).[5] Trifluoroacetic acid (50 mL) is added at room temperature, and the mixture is stirred for 19 hours to remove the Boc protecting group.[5] The reaction mixture is then concentrated, and a saturated aqueous solution of sodium hydrogencarbonate is added. The product is extracted with chloroform, washed, and dried. The resulting solid is purified by silica gel column chromatography to yield Teneligliptin free base.[5] The final salt is prepared by reacting the free base with hydrobromic acid.

Quantitative Data
StepStarting MaterialsReagentsSolventYieldPurityReference
Deprotection Boc-protected Teneligliptin precursorTrifluoroacetic acid, Sodium hydrogencarbonateDichloromethane, Chloroform93%>99%[5]
Purification Crude Teneligliptin 2.5 hydrobromide hydrateMethanol, n-butanol-->99.7%[4]
Overall Process Key intermediatesVariousVarious37-39%High[6][7]

Related Impurities

The synthesis and storage of Teneligliptin can lead to the formation of various impurities. These can be process-related, arising from starting materials or intermediates, or degradation products formed under stress conditions.

Common Impurities

A number of potential impurities have been identified and characterized. These include isomers, by-products from side reactions, and degradation products.[8][9][10]

Impurity NameChemical NameType
Impurity A 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazineProcess-related
Impurity B tert-Butyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylateProcess-related (Intermediate)
Impurity C tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylateProcess-related
R-Isomer (2R,4S)-TeneligliptinStereoisomer
N-Nitroso Teneligliptin N-Nitroso TeneligliptinPotential Genotoxic Impurity
Sulfoxide Teneligliptin SulfoxideDegradation
Analytical Methods for Impurity Profiling

A range of analytical techniques are employed for the detection, identification, and quantification of Teneligliptin and its impurities.

A stability-indicating RP-HPLC method can be used for the estimation of Teneligliptin and its impurities.

  • Column: Grace Smart C18 (250mm x 4.6mm, 5µm)[11]

  • Mobile Phase: 0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v)[11]

  • Flow Rate: 1 ml/min[11]

  • Detection: PDA detector at 242 nm[11]

  • Retention Times: Teneligliptin (~7.4 min), Impurity B (~6.7 min), Impurity G (~8.5 min)[11]

For structural elucidation of unknown impurities, LC-MS/MS is a powerful tool.

  • Column: C18 reverse phase[12]

  • Mobile Phase: Methanol and Ammonium Formate (80:20)[12]

  • Flow Rate: 0.5 mL/min[12]

  • MS Conditions: Scan range m/z = 50 to 500[12]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products.[13] Degradation is notably observed in basic, oxidative, and thermal stress conditions.[13]

Impurity Analysis Workflow

The general workflow for identifying and characterizing impurities in a bulk drug substance is outlined below.

Impurity_Analysis_Workflow Start Teneligliptin Bulk Drug Substance RP_HPLC RP-HPLC Analysis for Purity Profile Start->RP_HPLC Detect_Impurities Detection of Unknown Impurities RP_HPLC->Detect_Impurities Isolate_Impurities Isolation by Preparative HPLC Detect_Impurities->Isolate_Impurities If unknown peaks present Final_Report Complete Impurity Profile Detect_Impurities->Final_Report If all peaks are known Characterize_Impurities Structural Characterization Isolate_Impurities->Characterize_Impurities LC_MS LC-MS/MS Analysis Characterize_Impurities->LC_MS NMR NMR Spectroscopy Characterize_Impurities->NMR LC_MS->Final_Report NMR->Final_Report

Figure 3: A typical workflow for impurity profiling.

Conclusion

The synthesis of Teneligliptin is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The identification and control of impurities are critical for the safety and efficacy of the final drug product. This guide has provided an overview of the synthetic strategies, detailed experimental protocols, and analytical methodologies for impurity profiling, serving as a valuable resource for professionals in the field of drug development and manufacturing.

References

(2S,4R)-Teneligliptin for Type 2 Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Its unique "J-shaped" chemical structure provides potent, selective, and long-lasting inhibition of the DPP-4 enzyme, which plays a critical role in the incretin system.[2][3] By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), Teneligliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2] It possesses a favorable pharmacokinetic profile, including a long half-life of approximately 24 hours, allowing for once-daily administration.[4] A key feature is its dual pathway of elimination via both hepatic metabolism and renal excretion, which obviates the need for dose adjustments in patients with renal impairment.[3][4] Clinical studies have consistently demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents, with a low risk of hypoglycemia and a generally neutral effect on body weight.[5][6] This guide provides a detailed overview of Teneligliptin's mechanism of action, pharmacological properties, clinical efficacy, safety profile, and standard experimental protocols for its investigation.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), is a key regulator of glucose homeostasis.[3] These hormones are released after a meal and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] However, their action is short-lived as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that prolong the action of endogenous incretins. Teneligliptin is a potent and selective DPP-4 inhibitor distinguished by its unique chemical structure of five consecutive rings.[2][5] This structure confers high-affinity binding to the DPP-4 enzyme, leading to sustained glycemic control over a 24-hour period.[3] This technical guide serves as a resource for researchers and drug development professionals, summarizing the core scientific and clinical data on (2S,4R)-Teneligliptin.

Mechanism of Action

Teneligliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[8] DPP-4 is responsible for the rapid degradation of incretin hormones. By blocking this enzyme, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2]

The elevated incretin levels lead to several downstream physiological effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose, particularly after meals.[2]

  • Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that promotes hepatic glucose production.[2][9] This effect is also glucose-dependent, mitigating the risk of hypoglycemia.

  • Improved β-cell Function: Studies suggest that Teneligliptin can help preserve and improve the function of pancreatic β-cells over time.[2]

The unique chemical structure of Teneligliptin allows it to bind strongly to multiple subsites (S1, S2, and S2 extensive) of the DPP-4 enzyme, which contributes to its high potency and long duration of action.[3][5]

G cluster_gut Gastrointestinal Tract cluster_blood Systemic Circulation & Target Tissues Food Food Intake Gut L-Cells in Gut Food->Gut Stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Release BetaCells β-Cells Incretins->BetaCells Stimulates (+) AlphaCells α-Cells Incretins->AlphaCells Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion (Increased) BetaCells->Insulin Glucagon Glucagon Secretion (Decreased) AlphaCells->Glucagon InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins Degrades to GlucoseUptake Peripheral Glucose Uptake (Increased) Insulin->GlucoseUptake Promotes HGP Hepatic Glucose Production (Decreased) Glucagon->HGP Stimulates BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose HGP->BloodGlucose Teneligliptin This compound Teneligliptin->DPP4

Caption: Mechanism of Action of this compound.

Pharmacological Profile

Pharmacokinetics

Teneligliptin exhibits a predictable pharmacokinetic profile suitable for once-daily dosing. Its dual elimination pathway is a significant advantage, particularly for patients with comorbidities.[4]

ParameterValueReference
Time to Max. Concentration (Tmax) ~1.0 - 2.7 hours[5][10]
Elimination Half-life (t1/2) ~18.9 - 26.9 hours[1][5]
Metabolism Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3)[4][5]
Excretion Renal (unchanged drug) and Hepatic (metabolites)[3][4]
Dose Adjustment in Renal Impairment Not required[3][4]
Dose Adjustment in Hepatic Impairment Not required for mild to moderate impairment[11]
Pharmacodynamics

Teneligliptin provides potent and sustained inhibition of the plasma DPP-4 enzyme over a 24-hour interval.

Parameter (20 mg dose)ValueReference
Maximum DPP-4 Inhibition 89.7%[3][5]
Time to Maximum Inhibition Within 2 hours[3][5]
DPP-4 Inhibition at 24 hours >60%[3][5]
Effect on Active GLP-1 Significantly higher concentration throughout the day compared to placebo[4][5]

Clinical Efficacy in Type 2 Diabetes

Clinical trials have demonstrated the robust glucose-lowering effects of Teneligliptin. A meta-analysis of ten randomized controlled trials involving 2,119 patients showed significant reductions in key glycemic markers compared to placebo.[6]

Table 4.1: Efficacy of Teneligliptin Monotherapy (vs. Placebo)
Study / AnalysisDurationInterventionPlacebo-Adjusted Change in HbA1cPlacebo-Adjusted Change in FPGReference
Ji L, et al. (2021)24 WeeksTeneligliptin 20 mg-0.81%-20.5 mg/dL[12][13]
Suryawanshi, et al.16 WeeksTeneligliptin 20 mg-0.55%-8.8 mg/dL[14]
Meta-Analysis (2018)≥ 4 WeeksTeneligliptin (various)-0.86% (WMD)-[6]
Table 4.2: Efficacy of Teneligliptin as Add-on Therapy (vs. Placebo)
Background TherapyDurationInterventionPlacebo-Adjusted Change in HbA1cPlacebo-Adjusted Change in FPGReference
Metformin (≥1000 mg)16 WeeksTeneligliptin 20 mg-0.78%-22.42 mg/dL[9]
Glimepiride12 WeeksTeneligliptin 20 mg-1.0%-27.1 mg/dL[5]
Pioglitazone12 WeeksTeneligliptin 20 mg-0.9%-[5]
Metformin, SU, SGLT2i12 WeeksTeneligliptin 20 mg-0.75%-[15]
Meta-Analysis (2018)≥ 4 WeeksTeneligliptin (various)-0.79% (WMD)-18.32 mg/dL (WMD)[6]

WMD: Weighted Mean Difference

Safety and Tolerability Profile

Teneligliptin is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors.[5]

Table 5.1: Summary of Adverse Events (AEs)
Adverse EventIncidence with TeneligliptinIncidence with PlaceboKey FindingsReference
Overall AEs Similar to placeboSimilar to TeneligliptinNo significant difference in overall AE rates.[6][8]
Hypoglycemia Low incidence, similar to placeboLow incidenceRisk is low in monotherapy (e.g., 2.5%) or with metformin (1.1%). Risk increases with sulfonylureas (10.1%). No severe hypoglycemia reported in most studies.[8][14]
Common AEs (≥5%) Nasopharyngitis-Generally mild in nature.[14]
Gastrointestinal AEs Constipation reported-Incidence not significantly different from placebo.[5][16]

Body Weight: Teneligliptin has a neutral effect on body weight.[8] Cardiovascular Safety: While long-term cardiovascular outcome trials are ongoing, existing data do not indicate an increased risk of cardiovascular events.[8]

Key Experimental Protocols

The efficacy and safety of Teneligliptin have been established through rigorous Phase III clinical trials. Below is a representative protocol structure based on published studies.[12][17][18]

Study Design

A typical study is a multicenter, prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[12][17] The double-blind phase often lasts 12 to 24 weeks, sometimes followed by a longer-term open-label extension phase.[15]

Patient Population
  • Inclusion Criteria: Adults (≥18 years) with a diagnosis of T2DM for at least 3 months.[17] Patients typically have inadequate glycemic control (e.g., HbA1c ≥7.0% and <10.0%) despite stable diet and exercise therapy, or while on a stable dose of another antidiabetic agent like metformin (≥1000 mg/day) for at least 8 weeks prior to screening.[12][17]

  • Exclusion Criteria: History of type 1 diabetes, secondary diabetes, or recent (e.g., within 1 year) use of insulin.[17]

Intervention and Randomization

Patients are randomly assigned in a 1:1 ratio to receive either Teneligliptin (e.g., 20 mg) or a matching placebo.[19] The study drug is administered orally once daily, typically before breakfast, in addition to the patient's ongoing background therapy (if applicable).[12][13]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the double-blind treatment period (e.g., Week 24).[12][13]

  • Secondary Efficacy Endpoints: These often include the change in Fasting Plasma Glucose (FPG) from baseline, the proportion of patients achieving a target HbA1c of <7.0%, and changes in postprandial glucose.[16]

  • Safety Assessments: Safety is monitored throughout the study by recording all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Vital signs, physical examinations, and clinical laboratory tests are conducted at regular intervals.

G cluster_setup Study Setup & Enrollment cluster_arms Treatment Period (24 Weeks) cluster_analysis Study Conclusion & Analysis Screening Patient Screening (T2DM, HbA1c 7-10%) Consent Informed Consent Screening->Consent Inclusion Inclusion/Exclusion Criteria Met Consent->Inclusion Random Randomization (1:1) Inclusion->Random Base1 Baseline Assessment (HbA1c, FPG, Vitals) Random->Base1 Group 1 Base2 Baseline Assessment (HbA1c, FPG, Vitals) Random->Base2 Group 2 ArmA Arm A: Teneligliptin 20mg QD + Background Therapy Base1->ArmA ArmB Arm B: Placebo QD + Background Therapy Base2->ArmB FollowupA Follow-up Visits (e.g., Weeks 4, 12, 16) ArmA->FollowupA FollowupB Follow-up Visits (e.g., Weeks 4, 12, 16) ArmB->FollowupB EndA End of Treatment Visit (Week 24) FollowupA->EndA EndB End of Treatment Visit (Week 24) FollowupB->EndB Analysis Final Data Analysis (Primary & Secondary Endpoints, Safety Assessment) EndA->Analysis EndB->Analysis

Caption: Workflow for a typical Phase III randomized controlled trial.

Conclusion

This compound is a potent, third-generation DPP-4 inhibitor with a well-defined mechanism of action and a favorable pharmacological profile for the treatment of type 2 diabetes. Its robust and sustained glycemic control, demonstrated in numerous clinical trials, is complemented by a high safety margin, including a low intrinsic risk of hypoglycemia. The unique pharmacokinetic property of dual hepatic and renal elimination pathways makes it a versatile therapeutic option for a broad range of patients, including those with renal impairment. For researchers and drug developers, Teneligliptin serves as an effective and well-tolerated agent for investigating the role of the incretin system in diabetes and its associated comorbidities.

References

Methodological & Application

Application Note: A Validated UV Spectrophotometric Method for the Estimation of Teneligliptin in Bulk and Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A simple, rapid, and cost-effective UV spectrophotometric method is essential for the routine analysis of Teneligliptin in bulk drug and pharmaceutical formulations. This application note details a validated UV spectrophotometric method for the quantitative estimation of Teneligliptin, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

This protocol outlines the procedure for the determination of Teneligliptin using UV-Visible spectrophotometry.

1. Instrumentation and Materials

  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[1][2]

  • Reagents and Solvents: Teneligliptin hydrobromide hydrate (API), commercially available Teneligliptin tablets, distilled water, dimethyl sulfoxide (DMSO), and methanol of analytical grade.[1][3][4]

  • Apparatus: Calibrated volumetric flasks, pipettes, and an analytical balance.

2. Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)

Teneligliptin is freely soluble in water, methanol, and DMSO.[1][4] The selection of the solvent can be based on the specific requirements of the analysis. For this protocol, distilled water is used as the solvent due to its cost-effectiveness and low environmental impact.[3]

  • Procedure:

    • Prepare a dilute solution of Teneligliptin in the chosen solvent (e.g., 10 µg/mL in distilled water).

    • Scan the solution over a wavelength range of 200-400 nm against a solvent blank.

    • The wavelength at which maximum absorbance is observed is the λmax. Several studies have reported the λmax of Teneligliptin to be around 244 nm in distilled water.[3][4][5]

3. Preparation of Standard Stock Solution

  • Procedure:

    • Accurately weigh 10 mg of Teneligliptin hydrobromide hydrate and transfer it to a 100 mL volumetric flask.[1]

    • Dissolve the drug in a small amount of the selected solvent (e.g., distilled water) and then make up the volume to the mark with the same solvent to obtain a stock solution of 100 µg/mL.[3]

4. Preparation of Calibration Curve

  • Procedure:

    • From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-50 µg/mL.[3]

    • Measure the absorbance of each solution at the determined λmax (e.g., 244 nm) against the solvent blank.

    • Plot a graph of absorbance versus concentration to construct a calibration curve. The method should obey Beer's law within this concentration range.[3]

5. Preparation of Sample Solution (from Tablet Dosage Form)

  • Procedure:

    • Weigh and powder twenty tablets to determine the average weight.

    • Take a quantity of tablet powder equivalent to 100 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.[3]

    • Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Make up the volume to 100 mL with the solvent and filter the solution through a Whatman filter paper.[3]

    • From the filtered solution, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 30 µg/mL).

    • Measure the absorbance of the sample solution at the λmax and calculate the concentration of Teneligliptin from the calibration curve.

Method Validation

The developed method was validated as per ICH guidelines for the following parameters:

  • Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution. The correlation coefficient (r²) should be close to 0.999.[1][3]

  • Accuracy: Accuracy was determined by recovery studies, spiking a known amount of standard drug to the pre-analyzed sample solution at different levels (e.g., 80%, 100%, 120%). The percentage recovery should be within the acceptable limits (typically 98-102%).[1]

  • Precision: The precision of the method was evaluated by performing intraday and interday variations. The %RSD for the results should be less than 2%.[3][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from various studies on the UV spectrophotometric estimation of Teneligliptin are summarized in the tables below for easy comparison.

Table 1: Summary of Method Parameters

ParameterMethod 1Method 2Method 3
Solvent Distilled WaterDMSOMethanol
λmax (nm) 244[3][4]267.2[1]246[6]
Linearity Range (µg/mL) 10-50[3]20-100[1]10-50[6]
Correlation Coefficient (r²) 0.9994[3]0.999[1]0.9952[6]
Regression Equation Y = 0.00182x + 0.0096[3]Y = 0.012x + 0.058[1]Not Reported

Table 2: Summary of Validation Parameters

ParameterMethod 1Method 2Method 3
Accuracy (% Recovery) 97.7%[3]102-104%[1]101.58%[6]
Precision (%RSD) < 2[3]Not explicitly stated, but method deemed repeatable[1]Not Reported
LOD (µg/mL) 0.5439[3]4.1987[1]2.25[6]
LOQ (µg/mL) 1.648[3]12.7233[1]6.83[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV Spectrophotometric Analysis cluster_validation Method Validation (ICH Guidelines) start Start weigh_api Accurately Weigh Teneligliptin API start->weigh_api weigh_tablet Weigh and Powder Tablets start->weigh_tablet dissolve_api Dissolve in Solvent (e.g., Distilled Water) weigh_api->dissolve_api stock_solution Prepare Standard Stock Solution (100 µg/mL) dissolve_api->stock_solution serial_dilution Perform Serial Dilutions for Calibration Curve (10-50 µg/mL) stock_solution->serial_dilution scan_lambda_max Scan for λmax (200-400 nm) serial_dilution->scan_lambda_max Determine λmax measure_absorbance Measure Absorbance of Standard and Sample Solutions at λmax serial_dilution->measure_absorbance dissolve_tablet Dissolve Tablet Powder in Solvent weigh_tablet->dissolve_tablet filter_tablet Filter the Solution dissolve_tablet->filter_tablet sample_dilution Prepare Sample Solution of Appropriate Concentration filter_tablet->sample_dilution sample_dilution->measure_absorbance scan_lambda_max->measure_absorbance calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->calibration_curve calculate_concentration Calculate Concentration of Teneligliptin in Sample calibration_curve->calculate_concentration linearity Linearity calculate_concentration->linearity accuracy Accuracy (Recovery) calculate_concentration->accuracy precision Precision (Intra-day & Inter-day) calculate_concentration->precision lod_loq LOD & LOQ calculate_concentration->lod_loq end End linearity->end accuracy->end precision->end lod_loq->end

Caption: Experimental workflow for the UV spectrophotometric estimation of Teneligliptin.

References

Application Note: Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both widely used in the management of type 2 diabetes mellitus.[1] A combination of these two drugs provides a synergistic effect in controlling blood glucose levels.[2] The development of a simple, rapid, and reliable analytical method for their simultaneous estimation is crucial for routine quality control and stability studies of their combined dosage forms. This application note describes a validated RP-HPLC method for the simultaneous determination of Teneligliptin and Metformin.

Principle

The method is based on the separation of Teneligliptin and Metformin on a C18 reversed-phase column with a suitable mobile phase. The detection is carried out using a UV detector at a wavelength where both drugs exhibit significant absorbance. The concentration of each drug is determined by comparing the peak area of the sample with that of the standard.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.

ParameterRecommended Conditions
HPLC System Gradient HPLC System with UV-Visible or PDA Detector
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or Inertsil ODS C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Varies by method, e.g., Buffer:Acetonitrile:Methanol (65:25:10, v/v/v) or 50% Buffer:50% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm or 254 nm
Injection Volume 10 µL
Column Temperature 30°C or Ambient
Diluent Mobile Phase

Note: The specific mobile phase composition and detection wavelength may be optimized based on the available instrumentation and column chemistry to achieve the best separation and sensitivity.

Preparation of Solutions

3.2.1. Standard Stock Solution

  • Accurately weigh and transfer 20 mg of Teneligliptin and 500 mg of Metformin working standards into a 100 mL volumetric flask.

  • Add about 70 mL of diluent (mobile phase) and sonicate for 15-20 minutes to dissolve the standards completely.

  • Make up the volume to 100 mL with the diluent to obtain a standard stock solution containing 200 µg/mL of Teneligliptin and 5000 µg/mL of Metformin.[3]

3.2.2. Working Standard Solution

  • Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent to get a final concentration of 20 µg/mL of Teneligliptin and 500 µg/mL of Metformin.[3]

3.2.3. Sample Preparation (from Tablet Dosage Form)

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 20 mg of Teneligliptin and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of diluent and sonicate for 25-30 minutes with intermittent shaking to ensure complete extraction of the drugs.[3]

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The summary of validation parameters is presented below.

Validation ParameterTeneligliptinMetformin
Linearity Range (µg/mL) 5 - 30[3][4]125 - 750[3][4]
Correlation Coefficient (r²) > 0.999[5]> 0.998[5]
Accuracy (% Recovery) 99.86% - 100.64%[5]99.86% - 99.97%[5]
Precision (%RSD) < 2.0[5][6]< 2.0[5][6]
Limit of Detection (LOD) (µg/mL) ~3.02[5]~3.00[5]
Limit of Quantitation (LOQ) (µg/mL) ~10.00[5]~9.98[5]
Retention Time (min) 2.842 - 5.1482.017 - 3.608

The retention times can vary depending on the specific column and mobile phase used.

Experimental Protocol Workflow

RP_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock Solution Working_Standard Prepare Working Standard Solution Standard_Stock->Working_Standard Inject_Standard Inject Working Standard Solution Working_Standard->Inject_Standard Sample_Prep Prepare Sample Solution from Tablets Inject_Sample Inject Sample Solution Sample_Prep->Inject_Sample HPLC_System Set up HPLC System (Column, Mobile Phase, Flow Rate) HPLC_System->Inject_Standard Inject_Standard->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Analytes Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the simultaneous estimation of Teneligliptin and Metformin by RP-HPLC.

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. System suitability is evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0 for both peaks.

  • Theoretical Plates: Not less than 2000 for both peaks.

  • %RSD of Peak Areas: Not more than 2.0%.

Calculation

The concentration of Teneligliptin and Metformin in the sample can be calculated using the following formula:

% Assay = (AT / AS) * (WS / DS) * (P / 100) * (Avg. Wt. / Label Claim) * 100

Where:

  • AT = Average peak area of the drug in the sample solution

  • AS = Average peak area of the drug in the standard solution

  • WS = Weight of the working standard (mg)

  • DS = Dilution factor of the standard solution

  • P = Purity of the working standard

  • Avg. Wt. = Average weight of the tablets (mg)

  • Label Claim = Amount of drug as per the label (mg)

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the method development and validation process.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application Selection Selection of Column and Mobile Phase Optimization Optimization of Chromatographic Conditions (Flow Rate, Wavelength) Selection->Optimization Final_Method Finalized Analytical Method Optimization->Final_Method Specificity Specificity Final_Method->Specificity Linearity Linearity Final_Method->Linearity Accuracy Accuracy Final_Method->Accuracy Precision Precision Final_Method->Precision Robustness Robustness Final_Method->Robustness LOD_LOQ LOD & LOQ Final_Method->LOD_LOQ System_Suitability System Suitability Final_Method->System_Suitability Routine_Analysis Routine Quality Control of Pharmaceutical Formulations Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Robustness->Routine_Analysis LOD_LOQ->Routine_Analysis System_Suitability->Routine_Analysis

Caption: Logical flow from method development to validation and application for drug analysis.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the simultaneous estimation of Teneligliptin and Metformin in their combined pharmaceutical dosage form. The method is suitable for routine quality control analysis. The validation results confirm that the method is in accordance with ICH guidelines.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teneligliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[2][3] Beyond its primary glucose-lowering effect, research has uncovered pleiotropic effects of Teneligliptin, including antioxidant, anti-inflammatory, and endothelial protective properties.[4][5][6]

These application notes provide detailed protocols for a range of cell-based assays designed to investigate the multifaceted effects of Teneligliptin, from direct target engagement to its downstream cellular consequences. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: DPP-4 Target Engagement and Enzymatic Inhibition

This section details assays to confirm Teneligliptin's direct interaction with its molecular target, DPP-4, and to quantify its inhibitory activity.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of Teneligliptin to inhibit DPP-4 enzymatic activity in a cell-free system. The principle relies on a fluorogenic substrate, Gly-Pro-AMC, which is cleaved by DPP-4 to release a fluorescent product (7-Amino-4-methylcoumarin, AMC).[7][8]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Teneligliptin (and other test compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Teneligliptin in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well microplate, add 25 µL of the diluted Teneligliptin solution.

  • Enzyme Addition: Add 25 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Assay Buffer) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (e.g., 200 µM in Assay Buffer), to each well.[7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each Teneligliptin concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of Teneligliptin concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]

Materials:

  • Cell line expressing DPP-4 (e.g., HUVECs, THP-1)

  • Complete cell culture medium

  • Teneligliptin

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating (PCR machine or water bath)

  • SDS-PAGE and Western Blotting reagents

  • Anti-DPP-4 primary antibody and corresponding secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of Teneligliptin or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble DPP-4 in each sample using SDS-PAGE and Western blotting with an anti-DPP-4 antibody.

  • Data Analysis:

    • Quantify the band intensities for DPP-4 at each temperature for both treated and untreated samples.

    • Plot the percentage of soluble DPP-4 remaining against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the Teneligliptin-treated samples indicates target engagement.

Data Summary: DPP-4 Inhibition
CompoundAssay TypeSystemIC50 ValueReference
Teneligliptin DPP-4 ActivityIn VitroPotent Inhibition (Specific IC50 values vary by study)[3][6]
Sitagliptin DPP-4 ActivityIn Vitro0.73 µM[11]
Stellasterol DPP-4 ActivityIn Vitro427.39 µM[11]
Cyanidin 3-O-glucoside DPP-4 ActivityIn Vitro8.26 µM - 81.05 µM[7]

Visualizations: Workflows for Target Analysis

cluster_0 DPP-4 Inhibition Assay Workflow prep Prepare Teneligliptin Dilutions mix Mix Teneligliptin + DPP-4 Enzyme in 96-well Plate prep->mix incubate1 Incubate (37°C, 10 min) mix->incubate1 add_sub Add Fluorogenic Substrate (Gly-Pro-AMC) incubate1->add_sub read Kinetic Fluorescence Reading (37°C, 30 min) add_sub->read analyze Calculate Inhibition & IC50 read->analyze

Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow treat Treat Cells with Teneligliptin or Vehicle harvest Harvest and Resuspend Cells treat->harvest heat Apply Temperature Gradient (Thermal Challenge) harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot for Soluble DPP-4 collect->wb analyze_cet Generate and Compare Melting Curves wb->analyze_cet

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application Note 2: Pleiotropic Cellular Effects of Teneligliptin

This section provides protocols to study the secondary effects of Teneligliptin on cellular pathways related to inflammation, oxidative stress, and cell fate in relevant cell types like Human Umbilical Vein Endothelial Cells (HUVECs) and macrophage cell lines (e.g., THP-1, U937).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is used to measure changes in mRNA levels of target genes involved in inflammation or oxidative stress following Teneligliptin treatment.

Materials:

  • HUVECs or THP-1 cells

  • Cell culture medium, with high glucose (25 mM) for stress induction if needed[4]

  • Teneligliptin

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., IL-6, TNF-α, MCP-1, NRF2, HMOX1) and a housekeeping gene (GAPDH or ACTB)

  • Real-Time PCR system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Induce stress if required (e.g., culture HUVECs in high glucose for several days).[4] Treat cells with Teneligliptin (e.g., 0.1, 1.0, 3.0 µmol/L) or vehicle for 24 hours.[12]

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate, containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

  • Thermal Cycling: Run the reactions on a Real-Time PCR system using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

Protocol 4: Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[13]

Materials:

  • Cell line of interest (e.g., HUVECs)

  • 96-well clear cell culture plate

  • Teneligliptin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Teneligliptin and/or a stressor (e.g., high glucose, hypoxia/reoxygenation).[13] Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Protocol 5: Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells cultured and treated as described in previous protocols.

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate like DEVD-pNA or DEVD-AFC).

  • Lysis buffer (provided in the kit).

  • 96-well plate.

  • Microplate reader (spectrophotometer at 405 nm or fluorometer).

Procedure:

  • Cell Treatment and Lysis: Treat cells with Teneligliptin with or without an apoptotic stimulus (e.g., high glucose).[4] Harvest the cells and lyse them according to the kit's protocol.

  • Lysate Incubation: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on a standard curve (if applicable) and express the results as a fold change relative to the control group.

Data Summary: Pleiotropic Effects of Teneligliptin
Assay TypeCell LineConditionTreatmentObserved EffectReference
Gene Expression HUVECsHigh Glucose (HG)Teneligliptin (3.0 µmol/L)Reduced expression of apoptotic genes (BAX, CASP3), Increased BCL2[4]
Gene Expression Human U937 MacrophagesLPS StimulationTeneligliptin (5-10 nmol/L)Suppressed LPS-induced expression of Il-1b, Il-6, Tnf-a, Mcp-1, Ip-10, Nf-kb[14]
Gene Expression THP-1 MacrophagesDPP-4 StimulationTeneligliptinReduced M1 markers, Enhanced M2 markers[5]
Cell Proliferation HUVECsHigh Glucose (HG)Teneligliptin (3.0 µmol/L) + GLP-1Enhanced cell proliferation[4][15]
Apoptosis HUVECsHigh Glucose (HG)Teneligliptin (3.0 µmol/L) + GLP-1Reduced caspase-3 activity[4]
Oxidative Stress HUVECsHigh Glucose (HG)Teneligliptin (3.0 µmol/L) + GLP-1Reduced Reactive Oxygen Species (ROS) levels[4][15]
Cell Viability HUVECsHypoxia/ReoxygenationTeneligliptin (3 µM)Increased cell viability from ~55% to ~90%[13]

Visualizations: Signaling Pathways and Workflows

cluster_2 Teneligliptin Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK-4 Phosphorylation TLR4->IRAK4 NFkB NF-κB Activation IRAK4->NFkB Genes Pro-inflammatory Genes (IL-6, TNF-α, etc.) NFkB->Genes Tene Teneligliptin Tene->IRAK4 Inhibits

Caption: Teneligliptin's proposed anti-inflammatory signaling pathway.

cluster_3 MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Teneligliptin +/- Stressor seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Buffer (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability read->analyze cluster_4 Primary Mechanism and Downstream Effects of Teneligliptin Tene Teneligliptin DPP4 DPP-4 Enzyme Tene->DPP4 Inhibits Pleio Pleiotropic Cellular Effects Tene->Pleio GLP1 Active GLP-1 / GIP Levels DPP4->GLP1 Degrades Glycemic Improved Glycemic Control GLP1->Glycemic AntiOx Antioxidant Pleio->AntiOx AntiInflam Anti-inflammatory Pleio->AntiInflam Endo Endothelial Protection Pleio->Endo

References

Application Notes and Protocols for (2S,4R)-Teneligliptin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for the investigation of (2S,4R)-Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] This document includes detailed methodologies for key in vitro and in vivo assays, a summary of relevant quantitative data, and visualizations of the underlying signaling pathways.

Introduction to this compound

Teneligliptin is a third-generation DPP-4 inhibitor characterized by its unique "J-shaped" structure, which contributes to its high potency and selectivity for the DPP-4 enzyme.[2] By inhibiting DPP-4, Teneligliptin prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[2][3] Teneligliptin is effective as both a monotherapy and an add-on therapy to other antidiabetic agents.[4]

In Vitro Models

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of Teneligliptin in inhibiting the enzymatic activity of DPP-4.

Principle: This fluorometric assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-4. The release of free AMC results in a fluorescent signal that is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.

    • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 in Assay Buffer to the desired concentration (e.g., 1.73 mU/mL).[5]

    • Substrate Solution: Dissolve Gly-Pro-AMC in Assay Buffer to a final concentration of 200 µM.[5]

    • Test Compound (Teneligliptin): Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.

    • Positive Control (Sitagliptin): Prepare a stock solution and serial dilutions in a similar manner to the test compound.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound, positive control, or vehicle (Assay Buffer with DMSO) to respective wells.

    • Add 25 µL of the DPP-4 Enzyme Solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically for 30 minutes at 37°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each concentration of Teneligliptin relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Teneligliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary: In Vitro Potency of Gliptins

CompoundTargetIC50 (nmol/L)Reference
Teneligliptin Recombinant Human DPP-40.889[1]
Human Plasma DPP-41.75[1]
SitagliptinRecombinant Human DPP-46.74[1]
Human Plasma DPP-44.88[1]
VildagliptinRecombinant Human DPP-410.5[1]
Human Plasma DPP-47.67[1]
Cardiomyocyte Protection Assay

Objective: To investigate the protective effects of Teneligliptin against high glucose-induced stress in cardiomyocytes.

Principle: Primary cardiomyocytes are cultured under high glucose conditions to mimic a diabetic environment. The effect of Teneligliptin on markers of cellular stress and inflammation, such as the NLRP3 inflammasome, is then assessed.[7]

Protocol:

  • Cell Culture:

    • Isolate primary mouse cardiomyocytes and culture them under standard conditions.

    • Induce hyperglycemia by exposing the cells to high glucose (HG) medium.

    • Treat a subset of HG-exposed cells with Teneligliptin at various concentrations.

  • Experimental Analysis:

    • Western Blotting: Analyze the protein expression levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1).

    • ELISA: Measure the secretion of inflammatory cytokines such as IL-1β and IL-18 in the culture supernatant.

    • Reactive Oxygen Species (ROS) Assay: Quantify intracellular ROS production using a fluorescent probe like DCFDA.

Signaling Pathway: Teneligliptin's Cardioprotective Mechanism

G cluster_0 High Glucose Environment cluster_1 Cellular Stress Response cluster_2 Teneligliptin Intervention HG High Glucose NADPH NADPH Oxidase 4 HG->NADPH NLRP3 NLRP3 Inflammasome Activation HG->NLRP3 ROS ROS Formation NADPH->ROS Inflammation Inflammation NLRP3->Inflammation ROS->NLRP3 Teneligliptin Teneligliptin Teneligliptin->NADPH Inhibits Teneligliptin->NLRP3 Inhibits AMPK AMPK Activation Teneligliptin->AMPK Activates AMPK->NLRP3 Inhibits

Caption: Teneligliptin's cardioprotective signaling pathway.

In Vivo Models

Diabetic Rat Model (Streptozotocin-induced)

Objective: To evaluate the in vivo efficacy of Teneligliptin in a model of type 2 diabetes.

Principle: Type 2 diabetes is induced in rats by a combination of a high-fat diet and a low dose of streptozotocin (STZ), which causes partial destruction of pancreatic β-cells. The effect of Teneligliptin on glycemic control and other metabolic parameters is then assessed.

Protocol:

  • Induction of Diabetes:

    • Acclimate male Wistar rats (150-250g) for two weeks with a standard laboratory diet and water ad libitum.[8]

    • Induce insulin resistance by feeding a high-fat diet for a specified period.

    • Administer a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) dissolved in citrate buffer.

    • Confirm diabetes by measuring fasting blood glucose levels; rats with levels >200 mg/dL are typically included in the study.[9]

  • Treatment:

    • Divide the diabetic rats into groups: vehicle control, Teneligliptin-treated (e.g., 40 mg/kg, orally), and a positive control (e.g., Metformin, 1000 mg/kg, orally).[8]

    • Administer the treatments daily for a period of several weeks (e.g., 6 weeks).[8]

  • Outcome Measures:

    • Fasting Blood Glucose (FBG): Measure weekly from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal.

    • HbA1c: Measure at the beginning and end of the study to assess long-term glycemic control.

    • Plasma Insulin and GLP-1 Levels: Measure from blood samples collected after an oral glucose challenge.

Quantitative Data Summary: In Vivo Efficacy in Rats

CompoundParameterDose (mg/kg)EffectReference
Teneligliptin Plasma DPP-4 Inhibition (ED50)0.41-[10]
Plasma DPP-4 Inhibition (at 24h)10≥ 50% inhibition[1]
SitagliptinPlasma DPP-4 Inhibition (ED50)27.3-[1]
Plasma DPP-4 Inhibition (at 24h)100< 3% inhibition[1]
VildagliptinPlasma DPP-4 Inhibition (ED50)12.8-[1]
Plasma DPP-4 Inhibition (at 24h)100< 15% inhibition[1]
Postmenopausal Obesity Mouse Model

Objective: To investigate the effects of Teneligliptin on metabolic abnormalities associated with postmenopausal obesity.

Principle: Ovariectomized (OVX) mice on a high-fat diet (HFD) are used to model postmenopausal obesity. The impact of Teneligliptin on body weight, fat accumulation, glucose intolerance, and inflammation is evaluated.[11][12]

Protocol:

  • Animal Model:

    • Perform ovariectomy on female C57BL/6 mice.

    • Feed the OVX mice a high-fat diet for 12 weeks to induce obesity.[12]

    • A sham-operated group on a standard diet serves as the control.

  • Treatment:

    • Administer Teneligliptin (e.g., 60 mg/kg/day) to a group of OVX-HFD mice.[11]

  • Outcome Measures:

    • Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

    • Adipose Tissue Analysis: Use flow cytometry to quantify macrophage populations (M1/M2) and immunohistochemistry to visualize crown-like structures.

    • Gene Expression: Analyze the expression of proinflammatory cytokines in visceral adipose tissue via qPCR.

    • Energy Expenditure: Measure using indirect calorimetry.

Clinical Trial Models

Objective: To assess the efficacy and safety of Teneligliptin in patients with T2DM.

Typical Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10][13]

Protocol Outline:

  • Patient Population: Adults with T2DM inadequately controlled with diet and exercise or on a stable dose of other antidiabetic medications.[14][15]

  • Intervention:

    • Treatment Group: Teneligliptin (e.g., 20 mg or 40 mg once daily).[3]

    • Control Group: Placebo or an active comparator.

  • Duration: Typically 12 to 52 weeks.[4]

  • Primary Endpoint: Change in HbA1c from baseline.[14][15]

  • Secondary Endpoints:

    • Change in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

    • Proportion of patients achieving a target HbA1c < 7.0%.

    • Changes in β-cell function (HOMA-β) and insulin resistance (HOMA-IR).

  • Safety Assessments: Monitoring of adverse events, particularly hypoglycemia.

Quantitative Data Summary: Clinical Efficacy of Teneligliptin (20 mg) vs. Placebo

ParameterMean Difference (vs. Placebo)95% Confidence IntervalReference
HbA1c (%)-0.82-0.91 to -0.72[16]
Fasting Plasma Glucose (FPG) (mg/dL)-18.32-21.05 to -15.60[16]
2-h Postprandial Glucose (PPG) (mg/dL)-46.94-51.58 to -42.30[16]
HOMA-β9.317.78 to 10.85[16]

Experimental Workflow: Clinical Trial Protocol

G cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Screening Screening & Enrollment (T2DM, HbA1c ≥ 7%) Randomization Randomization (1:1) Screening->Randomization GroupA Teneligliptin (20mg/day) + Standard of Care Randomization->GroupA GroupB Placebo + Standard of Care Randomization->GroupB FollowUp 12-52 Week Follow-up GroupA->FollowUp GroupB->FollowUp Endpoints Primary Endpoint: Δ HbA1c Secondary Endpoints: Δ FPG, Δ PPG, Safety FollowUp->Endpoints

Caption: A typical clinical trial workflow for Teneligliptin.

Conclusion

The experimental models and protocols outlined in these application notes provide a robust framework for the continued investigation of this compound. The data consistently demonstrate its potent and sustained DPP-4 inhibitory activity, leading to significant improvements in glycemic control in both preclinical and clinical settings. Further research utilizing these models can help to elucidate the full therapeutic potential of Teneligliptin, including its pleiotropic effects on cardiovascular and other systems.

References

Application Note: Chromatographic Profiling of Teneligliptin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol facilitates the separation and quantification of Teneligliptin from its potential process-related impurities and degradation products generated under various stress conditions. This method is crucial for ensuring the quality, safety, and efficacy of Teneligliptin in pharmaceutical formulations. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus.[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product.[3] Chromatographic techniques, particularly RP-HPLC, are powerful tools for the separation, identification, and quantification of these impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC method for Teneligliptin and its impurities.

Experimental Workflow

The overall workflow for Teneligliptin impurity profiling involves sample preparation, chromatographic separation, and data analysis. The following diagram illustrates the key steps.

Teneligliptin Impurity Profiling Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Standard_Preparation Standard Preparation Injection Inject Samples Standard_Preparation->Injection Calibration Sample_Preparation Sample Preparation (Bulk Drug/Formulation) Sample_Preparation->Injection Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Injection HPLC_System RP-HPLC System Chromatographic_Conditions Set Chromatographic Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow for Teneligliptin impurity profiling.

Materials and Reagents

  • Teneligliptin Reference Standard

  • Teneligliptin Sample (Bulk Drug or Formulation)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Hydrogen Peroxide

  • HPLC Grade Water

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • 0.45 µm Membrane Filters

Chromatographic Conditions

Several methods have been reported for the analysis of Teneligliptin and its impurities. The following table summarizes a selection of validated RP-HPLC methods.

ParameterMethod 1Method 2Method 3
Column Kromasil 100-5C18 (250x4.6mm, 5µm)[1]Grace Smart C18 (250mm x 4.6mm, 5µm)[4]BDS Hypersil C18 (250 x 4.6 mm, 5µ)[5]
Mobile Phase Phosphate Buffer (pH 6.0) and Acetonitrile (60:40 v/v)[1]0.05M Potassium dihydrogen phosphate (pH 4.0) and Acetonitrile (80:20 v/v)[4]Mobile Phase A: Octane sulfonic acid and phosphate buffer with triethylamine (pH 3.0). Mobile Phase B: Acetonitrile. (Gradient)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 246 nm[1]242 nm[4]210 nm[5]
Column Temperature AmbientNot Specified35 °C[5]
Injection Volume Not SpecifiedNot Specified20 µL[3]

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin reference standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Acetonitrile 90:10 v/v) and make up the volume.[6]

  • Working Standard Solution (e.g., 75 µg/mL): Further dilute the stock solution to achieve the desired concentration for analysis.[6]

Sample Solution Preparation (from Tablets)
  • Weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Teneligliptin.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Make up the volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following diagram outlines the process for subjecting the Teneligliptin sample to various stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Teneligliptin Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 35°C, 48h) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 35°C, 48h) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, 35°C, 48h) Start->Oxidative Thermal Thermal Degradation (e.g., 69°C, 48h) Start->Thermal Photolytic Photolytic Degradation (UV light at 365 nm, 48h) Start->Photolytic Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution with Methanol Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Analysis HPLC Analysis Filtration->Analysis

Caption: Workflow for forced degradation studies of Teneligliptin.

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 35°C for 48 hours. Neutralize the solution with sodium hydroxide before dilution and analysis.[1]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 35°C for 48 hours. Neutralize the solution with hydrochloric acid before dilution and analysis.[1]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at 35°C for 48 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48 hours.[1]

  • Photolytic Degradation: Expose the drug substance to UV light at 365 nm for 48 hours.[1]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.

ParameterTypical ResultsAcceptance Criteria
Linearity (R²) > 0.998[4][7]R² ≥ 0.99
Accuracy (% Recovery) 99.315 ± 0.283% for Teneligliptin[4][7]98.0 - 102.0%
Precision (% RSD) < 2.0[4][7]% RSD ≤ 2.0
Limit of Detection (LOD) 0.038 µg/mL for Teneligliptin[3]Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.116 µg/mL for Teneligliptin[3]Signal-to-Noise ratio of 10:1
Robustness Unaffected by small, deliberate variations in method parameters.[4][7]% RSD should be within acceptable limits.

Results and Discussion

The described RP-HPLC method successfully separates Teneligliptin from its impurities and degradation products. Forced degradation studies showed significant degradation under basic, oxidative, and thermal conditions, while the drug was relatively stable under acidic and photolytic stress.[1] The method demonstrated good linearity, accuracy, and precision, making it suitable for routine quality control analysis.

Conclusion

The detailed application note provides a validated RP-HPLC method for the impurity profiling of Teneligliptin. This method is specific, accurate, precise, and stability-indicating, making it a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of Teneligliptin.

References

Application Note: High-Throughput Quantification of Teneligliptin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teneligliptin in human plasma. Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The described method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters. Method validation was performed in accordance with regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Teneligliptin is an oral hypoglycemic agent that works by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. Accurate and reliable quantification of Teneligliptin in plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[1][3] LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalytical studies.[4][5] This application note provides a comprehensive protocol for the determination of Teneligliptin in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • Teneligliptin reference standard

  • Teneligliptin-d8 (internal standard, IS)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • Liquid Chromatography: Agilent 1100 Series HPLC or equivalent

  • Mass Spectrometer: Applied Biosystems MDS SCIEX API 3200 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters X-Bridge C18, 4.6×50 mm, 5µm or equivalent

Chromatographic Conditions
ParameterValue
Column Waters X-Bridge C18, 4.6×50 mm, 5µm
Mobile Phase A 0.1% Formic acid in water with 10mM ammonium acetate
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 min
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Teneligliptinm/z 427.2 → 243.1[6]
Teneligliptin-d8 (IS)m/z 435.2 → 251.3[6]
Dwell Time 200 ms
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Teneligliptin and Teneligliptin-d8 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50% methanol to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Spiking: Spike the appropriate working standard solutions into control human plasma to obtain final concentrations for the calibration curve ranging from 5 to 1000 ng/mL.[6] Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL).

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Teneligliptin-d8).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 5-1000 ng/mL for Teneligliptin in human plasma.[6] The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 15.63< 5.0< 6.090.65 - 101.3591.01 - 97.12
Medium 125< 4.5< 5.592.14 - 98.2693.23 - 94.35
High 750< 4.0< 5.093.43 - 99.2292.68 - 97.35
Data compiled from representative studies.[7]
Recovery

The extraction recovery of Teneligliptin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteLow QC (%)Medium QC (%)High QC (%)
Teneligliptin > 82> 82> 82
Teneligliptin-d8 (IS) > 80> 80> 80
Data based on liquid-liquid extraction recovery rates.[3]
Stability

The stability of Teneligliptin in plasma was assessed under various conditions.

Stability ConditionDurationResult
Bench-top 24 hours at room temperatureStable
Freeze-thaw 3 cyclesStable
Long-term 30 days at -80°CStable
Based on stability results from similar validated methods.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Teneligliptin-d8) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) ms_detection Mass Spectrometry (ESI+, MRM) quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results

Caption: Experimental workflow for Teneligliptin quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teneligliptin in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The validation results confirm that the method meets the criteria for bioanalytical method validation, ensuring the accuracy and precision of the obtained data.

References

Troubleshooting & Optimization

Technical Support Center: Teneligliptin Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Teneligliptin.

Frequently Asked Questions (FAQs)

Q1: My Teneligliptin peak is showing significant tailing in RP-HPLC. What are the potential causes and solutions?

A1: Peak tailing for Teneligliptin can arise from several factors. A common cause is secondary interactions between the basic Teneligliptin molecule and acidic silanol groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH around 3 to 6 is often used for Teneligliptin analysis.[1] Operating at a lower pH can suppress the ionization of silanol groups, reducing peak tailing.

    • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

    • Sample Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample.

    • Column Contamination: The column might be contaminated. Flush the column with a strong solvent mixture like methanol and water.

Q2: I am observing inconsistent retention times for Teneligliptin. How can I improve the reproducibility?

A2: Fluctuations in retention time can compromise the precision of your method.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-degassed. Inconsistent mobile phase composition is a primary cause of shifting retention times.

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis. A stable baseline is a good indicator of equilibration.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2]

    • Flow Rate: Check for any fluctuations in the HPLC pump's flow rate.

Q3: My linearity plot for Teneligliptin has a poor correlation coefficient (r² < 0.999). What should I check?

A3: A low correlation coefficient in your linearity study indicates that the detector response is not directly proportional to the analyte concentration.

  • Troubleshooting Steps:

    • Standard Preparation: Double-check the accuracy of your standard dilutions. Any errors in preparing the calibration standards will directly impact linearity.

    • Concentration Range: Ensure the selected concentration range is within the linear response range of the detector for Teneligliptin. You may need to narrow or shift the concentration range. Linearity has been established in ranges such as 10-50 µg/ml and 50-150µg/mL.[1][3]

    • Detector Saturation: At very high concentrations, the detector may become saturated, leading to a non-linear response. If you observe a plateau in your calibration curve, reduce the concentration of your highest standards.

Q4: During forced degradation studies, I am not observing any degradation of Teneligliptin under acidic conditions. Is this normal?

A4: Yes, it is possible. Some studies have reported that Teneligliptin is relatively stable under acidic and photolytic stress conditions.[4][5] However, degradation is often observed under basic, oxidative, and thermal stress.[4][5]

  • Troubleshooting Steps:

    • Stress Conditions: While it may be stable, ensure your stress conditions were adequate. For acid hydrolysis, using 0.1 N HCl and heating for a specified period is a common approach.[6]

    • Analytical Method: Verify that your analytical method is capable of separating the parent drug from any potential degradation products. The peak purity of the Teneligliptin peak should be checked using a PDA detector.

Experimental Protocols

RP-HPLC Method for Teneligliptin Assay

This protocol is a representative example based on published methods.[1][7]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and methanol in a 70:30 (v/v) ratio.[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 246 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled at 30°C[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of Teneligliptin (e.g., 1000 µg/mL) in the mobile phase.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10-50 µg/mL).[1]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Teneligliptin (e.g., 10 mg) and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Forced Degradation Study Protocol

This protocol outlines typical stress conditions for evaluating the stability-indicating nature of an analytical method for Teneligliptin.[2][6]

  • Acid Degradation: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Degradation: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60°C) in an oven.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.

Data Presentation

Table 1: System Suitability Parameters for Teneligliptin HPLC Analysis
ParameterAcceptance CriteriaTypical Value
Tailing Factor (T)T ≤ 21.2 - 1.5
Theoretical Plates (N)N > 2000> 3000
% RSD of Peak Area (n=6)≤ 2.0%< 1.5%
% RSD of Retention Time (n=6)≤ 1.0%< 0.5%
Table 2: Summary of Validation Parameters for a Teneligliptin RP-HPLC Method
ParameterTypical Range/ResultAcceptance Criteria
Linearity Range10 - 50 µg/mLr² ≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Intraday< 2.0%≤ 2.0%
- Interday< 2.0%≤ 2.0%
Limit of Detection (LOD)~0.1 µg/mL-
Limit of Quantitation (LOQ)~0.3 µg/mL-
RobustnessUnaffected by minor changes in flow rate, mobile phase composition, and pH.% RSD ≤ 2.0%

Visualizations

Experimental Workflow for Teneligliptin HPLC Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_standard Prepare Standard Solutions system_suitability System Suitability Testing prep_standard->system_suitability prep_sample Prepare Sample Solutions prep_sample->system_suitability validation_params Method Validation Parameters system_suitability->validation_params If Passes linearity Linearity validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision specificity Specificity validation_params->specificity robustness Robustness validation_params->robustness lod_loq LOD & LOQ validation_params->lod_loq final_report Final Validation Report linearity->final_report accuracy->final_report precision->final_report specificity->final_report robustness->final_report lod_loq->final_report

Caption: Workflow for HPLC Method Validation of Teneligliptin.

Troubleshooting Logic for HPLC Peak Shape Issues

cluster_checks Initial Checks cluster_solutions Potential Solutions start Poor Peak Shape Observed (Tailing or Fronting) check_ph Check Mobile Phase pH start->check_ph check_conc Check Sample Concentration start->check_conc check_column Inspect Column Condition start->check_column adjust_ph Adjust pH (e.g., lower pH) check_ph->adjust_ph pH incorrect dilute_sample Dilute Sample check_conc->dilute_sample Concentration too high change_column Use Base-Deactivated Column check_column->change_column Silanol interactions suspected flush_column Flush or Replace Column check_column->flush_column Contamination suspected result Improved Peak Shape adjust_ph->result dilute_sample->result change_column->result flush_column->result

Caption: Troubleshooting Decision Tree for Peak Shape Problems.

References

Technical Support Center: Optimizing the Synthesis of (2S,4R)-Teneligliptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of (2S,4R)-Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

I. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound.

Issue: Low Overall Yield (<40%)

A multi-step synthesis can often result in a lower than expected overall yield. A reported industrial process achieves an overall yield of 37–39% over six sequential chemical transformations.[1][2][3] If your yield is significantly lower, consider the following troubleshooting steps for each key reaction.

Troubleshooting Low Yield in Reductive Amination:

The reductive amination step, where an amine is reacted with a carbonyl compound, is a critical step in many synthetic routes to Teneligliptin.

Potential Cause Recommended Solution Expected Outcome
Inefficient Imine Formation Ensure anhydrous conditions. Add a dehydrating agent like molecular sieves (4Å). An acidic catalyst (e.g., acetic acid) can facilitate imine formation.Increased conversion to the imine intermediate, leading to a higher yield of the aminated product.
Suboptimal Reducing Agent Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this step. If yields are low, ensure the quality of the STAB and consider using a freshly opened batch.Improved reduction of the imine to the desired amine, minimizing side reactions.
Incorrect Stoichiometry An excess of the amine component can sometimes drive the reaction to completion. Experiment with a slight excess (e.g., 1.1-1.2 equivalents) of the amine.Higher conversion of the carbonyl starting material.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate and yield.Faster reaction times and increased product formation.

Troubleshooting Low Yield in Coupling Reaction:

The amide bond formation is another key step. The choice of coupling agent and reaction conditions is crucial.

Potential Cause Recommended Solution Expected Outcome
Ineffective Coupling Agent Common coupling agents include DCC, EDC with HOBt, and T3P. If one is not providing satisfactory yields, consider trying an alternative.More efficient amide bond formation and higher product yield.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.Minimized hydrolysis of activated intermediates, leading to a higher yield of the desired amide.
Steric Hindrance If the substrates are sterically hindered, a more powerful coupling reagent or longer reaction times may be necessary.Overcoming steric barriers to facilitate amide bond formation.
Incorrect Base A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used to neutralize the acid formed during the reaction without interfering with the coupling agents.Prevention of side reactions and improved yield.

Troubleshooting Low Yield in Boc-Deprotection:

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common final step.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are typically used. Ensure a sufficient excess of the acid and adequate reaction time.Complete removal of the Boc group, leading to a higher yield of the final product.
Side Reactions Prolonged exposure to strong acid can sometimes lead to side reactions. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.Minimized degradation of the product and improved isolated yield.
Work-up Issues Neutralization of the excess acid during work-up is critical. Use a saturated solution of a weak base like sodium bicarbonate carefully to avoid product degradation.Efficient isolation of the deprotected amine with minimal loss.
Issue: High Levels of Impurities

Controlling impurities is critical for achieving high-purity this compound. Common impurities include diastereomers (especially the (2S,4R)-isomer), unreacted starting materials, and by-products from side reactions.

Troubleshooting Diastereomeric Impurity ((2S,4R)-Isomer):

The formation of the undesired (2S,4R) diastereomer is a common challenge.

Potential Cause Recommended Solution Expected Outcome
Epimerization during Synthesis The stereocenter at the 4-position of the pyrrolidine ring can be susceptible to epimerization under basic or acidic conditions. Carefully control the pH during all reaction and work-up steps.Minimized formation of the (2S,4R)-isomer.
Inefficient Chiral Resolution If a racemic or diastereomeric mixture is synthesized and then resolved, ensure the resolution method is optimized. This may involve using a specific chiral acid for salt formation and fractional crystallization.Effective separation of the desired (2S,4S)-isomer from the undesired (2S,4R)-isomer.
Ineffective Purification Crystallization is a key step for removing the (2S,4R)-isomer. Experiment with different solvent systems. Methanol, ethanol, and mixtures of alcohols with water or other organic solvents have been reported for the crystallization of Teneligliptin hydrobromide.[4]Enhanced purity of the final product with the (2S,4R)-isomer level below the required limit (e.g., <0.1%).

Troubleshooting Other Process-Related Impurities:

Potential Cause Recommended Solution Expected Outcome
Incomplete Reactions Monitor reactions by HPLC to ensure completion before proceeding to the next step. If a reaction is sluggish, consider optimizing conditions (temperature, concentration, catalyst).Reduced levels of unreacted starting materials in the final product.
Side Reactions Identify the structure of the major by-products. This can provide clues about the side reactions occurring. Adjusting reaction conditions (e.g., temperature, order of addition of reagents) can often minimize these.A cleaner reaction profile and a higher purity crude product.
Ineffective Crystallization The choice of crystallization solvent is critical. A good solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below for the desired product, while keeping impurities dissolved. Consider using an anti-solvent to induce crystallization.High purity crystalline product with efficient removal of process-related impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: An industrial process for the synthesis of Teneligliptin has been reported with an overall yield of 37-39% over six sequential chemical transformations.[1][2][3]

Q2: How can I control the formation of the (2S,4R)-diastereomer?

A2: Controlling the formation of the (2S,4R)-diastereomer involves careful control of reaction conditions to prevent epimerization, especially pH. The most effective way to remove this impurity is through optimized crystallization of the final product or an intermediate salt. Chiral HPLC can be used to monitor the level of this impurity.[5][6][7]

Q3: What are the recommended solvents for the crystallization of Teneligliptin hydrobromide?

A3: Several solvents have been reported for the crystallization of Teneligliptin hydrobromide to achieve high purity. These include methanol, ethanol, and mixtures of alcohols with water or other organic solvents like isopropanol.[4] The choice of solvent can affect the crystal form and purity.

Q4: What analytical methods are suitable for monitoring the purity of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the chemical purity of Teneligliptin and for quantifying related substance impurities. For determining the enantiomeric purity and quantifying the undesired diastereomers, a chiral HPLC method is required.[5][6]

Q5: What are the key intermediates in the synthesis of this compound?

A5: Key intermediates in many synthetic routes include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and a protected form of (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid, often as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine.

III. Data Presentation

Table 1: Comparison of Solvents for Crystallization of Teneligliptin Hydrobromide

Solvent System Reported Purity Notes
Methanol>99.5%Good for obtaining high purity crystalline product.
Ethanol/Water>99.5%The addition of water can sometimes improve crystal quality.
Isopropanol>99.0%Another viable option for crystallization.
Methanol/tert-Butyl alcoholNot specifiedA mixture of solvents can sometimes provide better selectivity for impurity removal.[8]

Table 2: HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV at a specific wavelength (e.g., 242 nm).
Column Temperature Ambient or controlled (e.g., 30°C).

IV. Experimental Protocols

Detailed Protocol for a Key Synthetic Step: Reductive Amination

This protocol is a general guideline and may require optimization based on your specific starting materials and equipment.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone intermediate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Addition of Amine: Add the amine intermediate (1.0-1.2 equivalents) to the solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to control any potential exotherm.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

V. Visualizations

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reactions Reaction Steps cluster_purification Purification Intermediate_A 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Reductive_Amination Reductive Amination Intermediate_A->Reductive_Amination Intermediate_B (2S,4S)-1-Boc-4-oxo-pyrrolidine-2-carboxylic acid derivative Intermediate_B->Reductive_Amination Coupling Amide Coupling Reductive_Amination->Coupling Deprotection Boc-Deprotection Coupling->Deprotection Crystallization Crystallization Deprotection->Crystallization Final_Product This compound Crystallization->Final_Product Troubleshooting_Yield cluster_solutions Troubleshooting Actions Start Low Overall Yield? Step1 Check Reductive Amination Yield Start->Step1 Yes Step2 Check Coupling Reaction Yield Step1->Step2 Yield OK Troubleshoot_RA Optimize Imine Formation Change Reducing Agent Adjust Stoichiometry Step1->Troubleshoot_RA Low Yield Step3 Check Deprotection Yield Step2->Step3 Yield OK Troubleshoot_Coupling Change Coupling Agent Ensure Anhydrous Conditions Optimize Base Step2->Troubleshoot_Coupling Low Yield Step4 Optimize Crystallization to Minimize Loss Step3->Step4 Yield OK Troubleshoot_Deprotection Ensure Complete Reaction Minimize Side Reactions Optimize Work-up Step3->Troubleshoot_Deprotection Low Yield Solution Improved Overall Yield Step4->Solution Purity_Troubleshooting Start High Impurity Levels? Impurity_ID Identify Major Impurity (e.g., Diastereomer, Starting Material) Start->Impurity_ID Yes Diastereomer Is it the (2S,4R)-isomer? Impurity_ID->Diastereomer Optimize_Crystallization Optimize Crystallization (Solvent, Temperature Profile) Diastereomer->Optimize_Crystallization Yes Other_Impurity Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Diastereomer->Other_Impurity No Control_Epimerization Control pH During Synthesis Optimize_Crystallization->Control_Epimerization Solution High Purity Product Control_Epimerization->Solution Improve_Purification Improve Purification of Intermediates Other_Impurity->Improve_Purification Improve_Purification->Solution

References

Degradation studies of Teneligliptin under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting stress degradation studies on Teneligliptin.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for the forced degradation of Teneligliptin?

A1: Forced degradation studies for Teneligliptin, as recommended by ICH guidelines, typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] These studies help to establish the stability-indicating nature of analytical methods.

Q2: How stable is Teneligliptin under acidic conditions?

A2: Teneligliptin shows varied stability under acidic conditions depending on the severity of the stress. Some studies report minimal to no degradation, while others show degradation of around 3.66% when refluxed with 2 N HCl at 60°C for 30 minutes.[1] Another study using 0.1 N HCl at 35°C for 48 hours reported no degradation.[2]

Q3: What is the extent of Teneligliptin degradation in alkaline conditions?

A3: Teneligliptin is susceptible to degradation under alkaline conditions. Degradation of approximately 2.75% has been observed when refluxed with 2 N NaOH at 60°C for 30 minutes.[1] Another study using 0.1 N NaOH at 35°C for 48 hours also showed degradation.[2]

Q4: Is Teneligliptin sensitive to oxidative stress?

A4: Yes, Teneligliptin degrades under oxidative conditions. One study reported about 1.01% degradation when refluxed with 20% v/v H₂O₂ at 60°C for 30 minutes.[1] Another study using 3% H₂O₂ at 35°C for 48 hours also observed degradation.[2]

Q5: What are the major degradation products of Teneligliptin that have been identified?

A5: Several degradation products of Teneligliptin have been identified using techniques like LC/MS/MS. Under basic and thermal stress, degradation products with m/z values of 375.72, 354.30, 310.30, 214.19, and 155.65 have been reported.[2] In peroxide-stressed samples, fragments with m/z 138.08 and 136.18 were observed.[2]

Troubleshooting Guides

Issue 1: Poor separation of Teneligliptin from its degradation products in RP-HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. Varying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. Some studies have found that a mobile phase of buffer, acetonitrile, and methanol in a ratio of 65:25:10 (v/v/v) provides good separation.[1]

  • Possible Cause 2: Incorrect pH of the mobile phase buffer.

    • Solution: Adjust the pH of the buffer. A pH of 6.0 using a phosphate buffer has been shown to be effective for separating Teneligliptin and its degradants.[2]

  • Possible Cause 3: Suboptimal column chemistry.

    • Solution: Ensure the column is appropriate for the separation. A Kromasil C18 column (250x4.6 mm, 5 µm) is a commonly used stationary phase that provides good peak shapes and resolution.[1][2]

Issue 2: Inconsistent or non-reproducible degradation results.

  • Possible Cause 1: Variation in stress conditions.

    • Solution: Strictly control the experimental parameters. Ensure the temperature, concentration of the stressor (acid, base, peroxide), and duration of exposure are consistent across all experiments. For thermal degradation, for instance, a consistent temperature of 105°C for 6 hours has been used.[1]

  • Possible Cause 2: Improper sample handling post-stress.

    • Solution: Neutralize acidic and basic stressed samples appropriately before dilution and injection. For example, after acid hydrolysis, the sample should be neutralized with sodium hydroxide, and after base hydrolysis, with hydrochloric acid.[2] All samples should be filtered through a 0.45-μm membrane before analysis.[2]

Issue 3: No degradation observed under expected stress conditions.

  • Possible Cause 1: Insufficient stress applied.

    • Solution: Increase the severity of the stress condition. This could involve increasing the concentration of the stressor, extending the exposure time, or raising the temperature. For example, if 0.1 N HCl at room temperature for a short duration does not cause degradation, you could try increasing the acid concentration or temperature as reported in other studies.[1]

  • Possible Cause 2: High stability of the drug under specific conditions.

    • Solution: Confirm the findings with orthogonal analytical techniques if possible. It is important to note that Teneligliptin has been reported to be stable under certain acidic and photolytic conditions.[2] Ensure your analytical method is capable of detecting small changes.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Teneligliptin

Stress ConditionStressorTemperatureDurationDegradation (%)Number of Degradation ProductsReference
Acidic2 N HCl60°C30 min3.663[1]
Acidic0.1 N HCl35°C48 hNot observed0[2]
Alkaline2 N NaOH60°C30 min2.752[1]
Alkaline0.1 N NaOH35°C48 hObservedMultiple[2]
Oxidative20% v/v H₂O₂60°C30 min1.011[1]
Oxidative3% H₂O₂35°C48 hObserved2[2]
Thermal-105°C6 hNot specified-[1]
Thermal-69°C48 hObservedMultiple[2]
Photolytic (UV)UV lightAmbient7 daysNot specified-[1]
Photolytic (UV)365 nmAmbient48 hNot observed0[2]
Neutral (Water)Water60°C6 hNot specified-[1]

Experimental Protocols

1. Acid Degradation

  • Method: Reflux Teneligliptin standard sample with 2 N HCl at 60°C for 30 minutes.[1]

  • Alternative Method: Subject Teneligliptin to 0.1 N HCl and maintain at 35°C for 48 hours. After the stress period, neutralize the sample with sodium hydroxide, dilute with methanol, and filter through a 0.45-μm membrane before analysis.[2]

2. Alkaline Degradation

  • Method: Reflux Teneligliptin standard sample with 2 N NaOH at 60°C for 30 minutes.[1]

  • Alternative Method: Subject Teneligliptin to 0.1 N NaOH and maintain at 35°C for 48 hours. After the stress period, neutralize the sample with hydrochloric acid, dilute with methanol, and filter through a 0.45-μm membrane before analysis.[2]

3. Oxidative Degradation

  • Method: Reflux Teneligliptin standard sample with 20% v/v H₂O₂ at 60°C for 30 minutes.[1]

  • Alternative Method: Subject Teneligliptin to 3% hydrogen peroxide and maintain at 35°C for 48 hours. After the stress period, dilute the sample with methanol and filter through a 0.45-μm membrane before analysis.[2]

4. Thermal Degradation

  • Method: Place the Teneligliptin sample in an oven at 105°C for 6 hours.[1]

  • Alternative Method: Heat the sample at 69°C for 48 hours in a refluxing apparatus.[2]

5. Photolytic Degradation

  • Method: Expose the drug to UV light in a UV chamber for 7 days or 200 W h/m² in a photostability chamber.[1]

  • Alternative Method: Expose the sample to UV light at 365 nm for 48 hours.[2]

Visualizations

Stress_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis start Teneligliptin Standard Sample acid Acidic (e.g., 2N HCl, 60°C, 30 min) start->acid Expose to alkali Alkaline (e.g., 2N NaOH, 60°C, 30 min) start->alkali Expose to oxidative Oxidative (e.g., 20% H₂O₂, 60°C, 30 min) start->oxidative Expose to thermal Thermal (e.g., 105°C, 6 h) start->thermal Expose to photo Photolytic (e.g., UV light, 7 days) start->photo Expose to neutralize Neutralization (for acidic/alkaline samples) acid->neutralize alkali->neutralize dilute Dilution to Final Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute filter Filtration (0.45 µm) dilute->filter hplc RP-HPLC Analysis filter->hplc

Caption: Workflow for Forced Degradation Study of Teneligliptin.

HPLC_Troubleshooting_Logic issue Poor Peak Separation cause1 Mobile Phase Composition? issue->cause1 Check cause2 Mobile Phase pH? cause1->cause2 If No solution1 Optimize Organic:Aqueous Ratio cause1->solution1 If Yes cause3 Column Choice? cause2->cause3 If No solution2 Adjust Buffer pH cause2->solution2 If Yes solution3 Use Appropriate Column (e.g., C18) cause3->solution3 If Yes

Caption: Troubleshooting Logic for Poor HPLC Peak Separation.

References

Technical Support Center: Minimizing Interference in Teneligliptin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Teneligliptin bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Teneligliptin bioanalytical assays?

A1: The most common sources of interference in Teneligliptin bioanalytical assays include:

  • Matrix Effects: Endogenous components of the biological matrix (e.g., plasma, urine) can co-elute with Teneligliptin and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2] This is a significant challenge in LC-MS/MS-based bioanalysis.[1][3]

  • Metabolites: Teneligliptin is metabolized in the body, and its metabolites can have similar chemical properties, potentially co-eluting and interfering with the parent drug's measurement.[4] The major metabolite is a thiazolidine-1-oxide derivative (M1).[5]

  • Co-administered Drugs: Drugs administered concurrently with Teneligliptin, such as Metformin, can interfere with its analysis if not adequately separated chromatographically.[6][7][8]

  • Impurities and Degradation Products: Impurities from the drug synthesis process or degradation products formed during sample storage and processing can also be sources of interference.[9][10]

Q2: How can I minimize matrix effects in my Teneligliptin assay?

A2: Minimizing matrix effects is crucial for accurate and reliable results. Here are some effective strategies:

  • Optimize Sample Preparation: Employing efficient sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components. Protein precipitation is a simpler but potentially less clean method.

  • Improve Chromatographic Separation: Modifying the mobile phase composition, gradient elution profile, or using a different stationary phase (e.g., a UPLC column) can help separate Teneligliptin from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.

Q3: My assay shows an unexpected peak eluting close to Teneligliptin. What could it be and how do I identify it?

A3: An unexpected peak could be a metabolite, an impurity, a degradation product, or a co-administered drug. To identify it:

  • Review Drug Metabolism Information: Check the known metabolic pathways of Teneligliptin. The M1 metabolite is a likely candidate.[5]

  • LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to determine the accurate mass of the unknown peak and perform fragmentation analysis (MS/MS) to elucidate its structure.[9]

  • Forced Degradation Studies: Subjecting a pure standard of Teneligliptin to stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products and compare their retention times and mass spectra with the unknown peak.[10]

Q4: I am analyzing samples from subjects co-administered with Metformin. What specific steps should I take to avoid interference?

A4: When analyzing Teneligliptin in the presence of Metformin, chromatographic separation is key.

  • Method Development: Develop a chromatographic method with sufficient resolution to separate the two compounds. This may involve adjusting the mobile phase pH, organic modifier, or gradient.[6][12]

  • Method Validation: Validate the method for specificity to demonstrate that Metformin does not interfere with the quantification of Teneligliptin.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape and Asymmetry
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with the column stationary phase.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase chemistry.
Column overload.- Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.- Prepare the final sample in a solvent that is weaker than or equivalent to the initial mobile phase.
Column collapse.- Ensure the mobile phase composition is within the column's recommended operating parameters.
Split Peaks Clogged frit or void in the column.- Replace the column frit or the entire column.
Injector issue.- Inspect and clean the injector port and needle.
Guide 2: Investigating and Mitigating Ion Suppression/Enhancement
Symptom Possible Cause(s) Recommended Solution(s)
Low analyte response and poor sensitivity. Ion suppression due to co-eluting matrix components.[1]- Improve Sample Clean-up: Switch from protein precipitation to SPE or LLE to remove more interfering compounds.- Enhance Chromatographic Separation: Modify the gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can identify the retention time of interfering components.[1]- Reduce Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression.
Inconsistent and irreproducible results. Variable matrix effects between different sample lots.- Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variability in ion suppression.[11]- Matrix Factor Evaluation: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[13]
Unusually high analyte response. Ion enhancement due to co-eluting matrix components.- Follow the same troubleshooting steps as for ion suppression. Improved sample preparation and chromatography are key.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for bioanalytical sample preparation.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity and peak shape.

Protocol 2: Generic RP-HPLC Method for Teneligliptin

This protocol provides a general framework for the chromatographic analysis of Teneligliptin.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 30:70 (v/v) aqueous:organic.[14]

  • Flow Rate: 0.8 - 1.0 mL/min.[14]

  • Injection Volume: 10 - 20 µL.[14]

  • Detection: UV detection at approximately 246 nm.[14]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Teneligliptin Analysis

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Typical Recovery >85%>80%>90%
Matrix Effect Moderate to HighLow to ModerateLow
Complexity LowModerateHigh
Cost per Sample LowLow to ModerateHigh
Throughput HighModerateLow to Moderate

Table 2: Typical Validation Parameters for a Teneligliptin Bioanalytical Method

ParameterTypical Acceptance Criteria (as per ICH/FDA guidelines)Example Values for Teneligliptin
Linearity (r²) ≥ 0.99> 0.99[14]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)98.82% to 103.33%[15]
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)Intra-day: 1.41% to 3.06%Inter-day: 2.12% to 5.29%[15]
Recovery (%) Consistent, precise, and reproducible>82%[16]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102.09 µg/ml (HPLC-UV)[15], 7.20 ng/mL (HPLC)[17]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.69 µg/ml (HPLC-UV)[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) prep_choice Choose Extraction Method start->prep_choice ppt Protein Precipitation prep_choice->ppt Simple & Fast lle Liquid-Liquid Extraction prep_choice->lle Moderate Cleanliness spe Solid-Phase Extraction prep_choice->spe High Cleanliness end_prep Prepared Sample ppt->end_prep lle->end_prep spe->end_prep hplc HPLC/UPLC Separation end_prep->hplc ms Mass Spectrometry Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for Teneligliptin bioanalysis.

troubleshooting_matrix_effects start Inconsistent/Inaccurate Results (Suspected Matrix Effect) infusion Perform Post-Column Infusion Experiment start->infusion coelution Interference Co-elutes with Analyte? infusion->coelution optimize_chrom Optimize Chromatography - Modify Gradient - Change Mobile Phase - Try Different Column coelution->optimize_chrom Yes improve_prep Improve Sample Preparation - Switch to SPE or LLE coelution->improve_prep No optimize_chrom->improve_prep use_sil Incorporate Stable Isotope-Labeled Internal Standard improve_prep->use_sil revalidate Re-validate Method use_sil->revalidate

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Teneligliptin Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and frequently asked questions for studies involving Teneligliptin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Teneligliptin? A1: Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It works by preventing the DPP-4 enzyme from breaking down incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[1][3]

Q2: What makes Teneligliptin's structure and pharmacokinetics unique? A2: Teneligliptin possesses a unique "J-shaped" or "anchor-locked" structure, which contributes to its high potency and long-lasting inhibition of the DPP-4 enzyme.[3][4] It has a long half-life of approximately 24-26.9 hours, allowing for once-daily dosing.[1][4][5][6] A key advantage is its dual elimination pathway; it is metabolized by hepatic enzymes (CYP3A4 and FMO3) and also excreted unchanged by the kidneys.[5][6][7] This means dose adjustments are generally not required for patients with renal impairment.[1][2][5][6]

Q3: What are the approved dosages for Teneligliptin in clinical use? A3: The standard oral dose for adults is 20 mg once daily. This can be increased to 40 mg once daily if glycemic control is insufficient.[1][2][8]

Q4: Are there any known off-target effects or specific safety concerns to be aware of during non-clinical studies? A4: While generally well-tolerated, a unique concern associated with Teneligliptin that is not typically observed with other DPP-4 inhibitors is the potential for QT prolongation.[2][8][9] Researchers should consider cardiac safety pharmacology assessments in their study designs. In vitro, Teneligliptin is a weak inhibitor of CYP2D6 and CYP3A4 but does not significantly inhibit other major CYP enzymes.[4]

Q5: Beyond glycemic control, what other potential therapeutic effects of Teneligliptin are being investigated? A5: Preclinical studies suggest Teneligliptin may have pleiotropic benefits, including anti-inflammatory and protective effects on myocardial and neuronal cells.[10] Research has explored its potential to reduce oxidative stress and protect endothelial cells.[6][11][12] For instance, some studies suggest it may offer therapeutic potential for diabetic cardiomyopathy by activating AMPK and inhibiting the NLRP3 inflammasome.[10]

Signaling and Workflow Diagrams

cluster_0 Teneligliptin's Core Mechanism Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic Islets Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Action

Caption: Teneligliptin's mechanism of action on the incretin pathway.

Experimental Protocols and Troubleshooting

In Vitro DPP-4 Inhibition Assay

This assay quantifies Teneligliptin's ability to inhibit the DPP-4 enzyme.

Detailed Protocol:

This protocol is adapted from commercially available fluorescence-based DPP-4 inhibitor screening kits.[13][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare the buffer solution as specified by the kit manufacturer.

    • DPP-4 Enzyme: Reconstitute the lyophilized DPP-4 enzyme in the assay buffer to the desired stock concentration. Keep on ice.

    • Substrate (H-Gly-Pro-AMC): Prepare the fluorogenic substrate solution. A typical final concentration in the well is 100 µM.[14]

    • Teneligliptin Stock: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (Assay Buffer or DMSO).[14] Create a serial dilution series to determine IC50 values.

    • Positive Control: Use a known DPP-4 inhibitor like Sitagliptin as a positive control.[14]

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + solvent, no inhibitor), 3) Positive Control, and 4) Test Compound (Teneligliptin at various concentrations).[14] Run all in triplicate.

    • Reaction Mixture: To the appropriate wells, add:

      • 30 µL of Assay Buffer.

      • 10 µL of diluted DPP-4 enzyme (or buffer for background wells).

      • 10 µL of Teneligliptin dilution (or solvent for 100% activity wells, or Sitagliptin for positive control wells).[14]

    • Initiate Reaction: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[14]

    • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]

  • Data Acquisition:

    • Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each Teneligliptin concentration: % Inhibition = (1 - (Test Sample RFU / 100% Activity RFU)) * 100

    • Plot the % Inhibition against the log of the Teneligliptin concentration and use non-linear regression to determine the IC50 value.

start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Teneligliptin Dilutions) start->prep plate Add Reagents to 96-Well Plate (Buffer, Enzyme, Inhibitor) prep->plate initiate Initiate Reaction (Add Substrate to all wells) plate->initiate incubate Incubate Plate (30 min at 37°C) initiate->incubate read Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate->read analyze Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro DPP-4 inhibition screening assay.

Troubleshooting Guide: DPP-4 Inhibition Assay

Question / Issue Possible Cause(s) Recommended Solution(s)
Q: Why is the fluorescence signal in my "100% Activity" wells very low? 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation.1. Use a fresh vial of enzyme or verify its activity. Ensure proper storage on ice. 2. Check the pH of the assay buffer. 3. Prepare fresh substrate solution immediately before use.
Q: I'm seeing high variability between my triplicate wells. 1. Pipetting errors. 2. Incomplete mixing in wells. 3. Temperature gradients across the plate.1. Use calibrated pipettes and proper technique. 2. Gently tap or use an orbital shaker to mix the plate after adding substrate. 3. Ensure uniform incubation temperature.
Q: My positive control (Sitagliptin) is not showing inhibition. 1. Incorrect concentration of positive control. 2. Degraded positive control stock.1. Verify the dilution calculations for the Sitagliptin stock. 2. Prepare a fresh stock of the positive control inhibitor.
Q: Teneligliptin appears to be insoluble at higher concentrations. 1. The compound has precipitated out of the assay buffer.1. Check the solubility of Teneligliptin in the assay buffer. If using DMSO for the stock, ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.
In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is commonly used to evaluate the efficacy of anti-diabetic agents like Teneligliptin in vivo.

Detailed Protocol:

This protocol is a synthesis of methods described for inducing type 2 diabetes in rodents.[15][16]

  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats (150-250g) under standard laboratory conditions (12h light/dark cycle, 24 ± 2°C) for at least one week before the experiment.[15][17] Provide standard pellet diet and water ad libitum.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal (IP) injection of Streptozotocin (STZ), freshly dissolved in cold 0.01 M citrate buffer (pH 4.5). A common dose is 60 mg/kg body weight.[16]

    • To prevent initial drug-induced hypoglycemia, provide animals with 5% glucose water for 24 hours after the STZ injection.

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels higher than 250 mg/dL are considered diabetic and are included in the study.[16]

  • Experimental Groups:

    • Divide the diabetic animals into groups (n=6-8 per group):

      • Group 1: Diabetic Control (Vehicle)

      • Group 2: Teneligliptin (e.g., 30 mg/kg, administered orally once daily)[10]

      • Group 3: Positive Control (e.g., Metformin, 18 mg/200g rat)[15]

    • Include a non-diabetic, healthy control group.

  • Treatment and Monitoring:

    • Administer the respective treatments daily for the study duration (e.g., 4-6 weeks).[15]

    • Monitor body weight and fasting blood glucose (FBG) weekly.

    • At the end of the study, an oral glucose tolerance test (OGTT) can be performed.

    • Collect blood samples for biochemical analysis (HbA1c, insulin, lipid profile) and harvest tissues for histological or molecular analysis.

Troubleshooting Guide: In Vivo STZ Model

Question / Issue Possible Cause(s) Recommended Solution(s)
Q: Why did a high number of rats die after STZ injection? 1. STZ dose was too high for the strain/age of the rat. 2. Severe hypoglycemia following the initial insulin surge.1. Perform a dose-response study to optimize the STZ dose. 2. Ensure continuous access to 5% glucose water for at least 24 hours post-injection.
Q: The blood glucose levels within the diabetic control group are highly variable. 1. Inconsistent STZ efficacy. 2. Variation in food intake before measurement.1. Ensure STZ is freshly prepared in cold buffer immediately before injection. 2. Ensure a consistent fasting period (e.g., 6-8 hours) before every blood glucose measurement.
Q: The Teneligliptin-treated group is not showing a significant reduction in blood glucose. 1. Incorrect dosage or formulation. 2. Poor oral bioavailability in the vehicle used. 3. Insufficient treatment duration.1. Verify dose calculations and ensure proper drug suspension/solution. 2. Use a common vehicle like 1% Gum acacia or 0.5% carboxymethylcellulose.[15] 3. Extend the treatment period; significant effects may take several weeks to become apparent.[15]
Analytical Method: RP-HPLC for Teneligliptin Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for quantifying Teneligliptin in bulk, pharmaceutical formulations, or biological samples.

Detailed Protocol:

The following are example validated methods. Researchers should perform method validation according to ICH Q2(R1) guidelines.[18]

  • Instrumentation: HPLC system with a PDA or UV detector.[18][19]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. Examples include:

      • Acetonitrile:KH2PO4 buffer (35:65 v/v)[19]

      • Buffer:Acetonitrile (85:15 v/v) as part of a gradient[18]

    • Column: A C18 column is commonly used (e.g., Kromasil C18, 250x4.6 mm, 5 µm or Inertsil ODS C18, 150x4.6mm, 5µ).[18][20]

    • Flow Rate: 0.8 - 1.0 mL/min.[18][20]

    • Detection Wavelength: 242 nm, 249 nm, or 254 nm.[18][20][21]

    • Injection Volume: 10 µL.[20]

    • Column Temperature: 30°C.[20]

  • Standard and Sample Preparation:

    • Prepare a stock solution of Teneligliptin reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Create a calibration curve by preparing a series of working standards (e.g., 16-64 µg/ml).[18]

    • Prepare samples (e.g., dissolved tablets, extracted plasma) in the same solvent.

  • Analysis and Quantification:

    • Inject the standards to establish a calibration curve (Peak Area vs. Concentration).

    • Inject the samples.

    • Quantify the amount of Teneligliptin in the samples by interpolating their peak areas from the calibration curve. The retention time for Teneligliptin is typically between 2.3 and 7.5 minutes depending on the specific method.[19][20][21][22]

Summary of Validated RP-HPLC Methods

Parameter Method 1[20] Method 2[18] Method 3[19]
Column Kromasil C18 (250x4.6 mm, 5 µm)Inertsil ODS C18 (150x4.6 mm, 5µ)Agilent C18
Mobile Phase Optimized Buffer & SolventBuffer:ACN (85:15) & MeOH:ACN (50:50)Acetonitrile:KH2PO4 (35:65)
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection λ 254 nm249 nmPDA Detection
Retention Time 2.842 minNot Specified2.994 min
Linearity (r²) >0.9910.999

Troubleshooting Guide: RP-HPLC Analysis

Question / Issue Possible Cause(s) Recommended Solution(s)
Q: My retention time is shifting. 1. Change in mobile phase composition. 2. Column temperature fluctuation. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[20] 3. Flush the column or replace it if it's near the end of its lifespan.
Q: I'm observing peak fronting or tailing. 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or voids.1. Dilute the sample and reinject. 2. Adjust the pH of the aqueous buffer component. 3. Use a guard column; reverse-flush the analytical column or replace it.
Q: The peak area is not reproducible (%RSD > 2%). 1. Air bubbles in the pump or detector. 2. Leaks in the system. 3. Injector malfunction.1. Degas the mobile phase and prime the pump. 2. Check all fittings for leaks. 3. Perform injector maintenance and ensure the sample loop is filling completely.
Mutagenicity (Ames) Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a substance.

Detailed Protocol:

This protocol follows the general guidelines for the Ames test (OECD 471).[23][24]

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[23][25]

    • S9 fraction (from induced rat liver) for metabolic activation.[26]

    • Minimal glucose agar plates.[27]

    • Top agar, biotin/histidine solution.

  • Dose Range Finding:

    • First, conduct a preliminary study using strain TA100 to determine the appropriate dose range of Teneligliptin, identifying any cytotoxicity or precipitation.[23]

  • Assay Procedure (Plate Incorporation Method):

    • Prepare molten top agar (kept at 45°C).

    • To a sterile tube, add in sequence:

      • 100 µL of an overnight culture of the tester strain.

      • 100 µL of Teneligliptin solution (or vehicle control, or positive control).

      • 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).[26]

    • Vortex the mixture gently.

    • Add 2 mL of molten top agar, mix, and pour onto the surface of a minimal glucose agar plate.

    • Allow the overlay to solidify.

  • Incubation:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[23][27]

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • The test is considered positive if there is a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

cluster_0 Ames Test Logic start Is there a dose-dependent, ≥ 2-fold increase in revertant colonies? pos Positive Result: Teneligliptin is potentially mutagenic under test conditions. start->pos Yes check Check for cytotoxicity. Is the background lawn of bacteria sparse or absent? start->check No neg Negative Result: Teneligliptin is not mutagenic under test conditions. check->neg No toxic Result is invalid. Compound is toxic to bacteria. Re-test at lower concentrations. check->toxic Yes

Caption: Decision logic for interpreting Ames test results.

Troubleshooting Guide: Ames Test

Question / Issue Possible Cause(s) Recommended Solution(s)
Q: My negative (vehicle) control plates have too many revertant colonies. 1. Contamination of the bacterial culture or reagents. 2. Spontaneous reversion rate is naturally high for the strain batch.1. Use fresh, sterile reagents and aseptic techniques. 2. Check historical data for the strain. If consistently high, obtain a new, authenticated culture.
Q: My positive control is not showing a mutagenic effect. 1. Inactive S9 mix (for mutagens requiring activation). 2. Degraded positive control chemical. 3. Incorrect strain used for the specific positive control.1. Test the activity of the S9 mix. Prepare it fresh before use. 2. Use a freshly prepared solution of the positive control. 3. Ensure you are using the correct positive control for each Salmonella strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9).
Q: I see a clearing (no bacterial lawn) around the test article spot or at high doses. 1. The test compound is cytotoxic/bactericidal at that concentration.1. This indicates toxicity, not mutagenicity. The results at these concentrations are invalid. The highest dose tested should show no or minimal toxicity.[23]

References

Technical Support Center: Analysis of Teneligliptin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Teneligliptin.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Teneligliptin?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the analysis of Teneligliptin from biological matrices like plasma, endogenous components such as phospholipids, salts, and metabolites can co-elute with Teneligliptin. These components can either suppress or enhance the ionization of Teneligliptin in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1]

Q2: What are the common sample preparation techniques to mitigate matrix effects for Teneligliptin analysis?

A2: The most common sample preparation techniques for Teneligliptin analysis in biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample to crash out proteins.[2]

  • Liquid-Liquid Extraction (LLE): A technique that separates Teneligliptin from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.[3]

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain Teneligliptin while matrix components are washed away.[4]

Q3: How do I choose the right internal standard (IS) for Teneligliptin analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Teneligliptin (e.g., Teneligliptin-d8).[5] A SIL-IS has nearly identical physicochemical properties to Teneligliptin and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog that is not present in the sample and has similar chromatographic and ionization behavior can be used, though it may not compensate for matrix effects as effectively. Sitagliptin and Repaglinide have been used as internal standards in some Teneligliptin assays.[3][6]

Troubleshooting Guide

Q4: I am observing significant ion suppression for Teneligliptin. What are the likely causes and how can I troubleshoot this?

A4: Significant ion suppression is a common issue. Here’s a step-by-step troubleshooting guide:

  • Identify the Source: The primary suspects for ion suppression are co-eluting phospholipids from the plasma matrix.

  • Improve Sample Preparation:

    • If using Protein Precipitation , consider switching to a different precipitating solvent (e.g., from acetonitrile to methanol or vice-versa) or a combination of solvents. Ensure complete protein removal by optimizing the solvent-to-plasma ratio and centrifugation conditions.

    • Consider switching to a more selective sample preparation technique like Liquid-Liquid Extraction or Solid-Phase Extraction to achieve a cleaner extract.

  • Optimize Chromatography:

    • Modify the chromatographic gradient to better separate Teneligliptin from the region where phospholipids typically elute. Phospholipids are generally less retained on a C18 column, so adjusting the initial aqueous portion of the gradient can be effective.

    • Consider using a different stationary phase or a column with a smaller particle size for better resolution.

  • Check for Contamination: Ensure that the ion source is clean and that there is no carryover from previous injections. High background noise can be an indicator of contamination.[7]

Q5: My results for Teneligliptin are not reproducible. Could this be due to variable matrix effects?

A5: Yes, inconsistent results are often a symptom of variable matrix effects between different sample lots.

  • Evaluate Matrix Effect Across Different Lots: Analyze at least six different lots of blank plasma to assess the variability of the matrix effect. The coefficient of variation (%CV) of the response should be within acceptable limits (typically <15%).

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[8]

  • Refine the Sample Preparation Method: A more rigorous sample cleanup method like SPE can reduce the variability in matrix components between samples.

Q6: I am observing peak splitting or tailing for Teneligliptin. What could be the cause?

A6: Poor peak shape can be caused by several factors:

  • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.[1]

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a column washing step after each batch of samples.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. If this is observed, dilute the sample.

  • Secondary Interactions: Teneligliptin has basic properties and can interact with residual silanols on the column, causing tailing. Ensure the mobile phase pH is appropriate to maintain Teneligliptin in a consistent ionic state.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the reported matrix effect and recovery for Teneligliptin using different sample preparation techniques. Note: The data presented is compiled from separate studies and not from a head-to-head comparison.

Sample Preparation TechniqueMatrix Effect (%)Recovery (%)Internal StandardReference
Protein Precipitation 88.7 - 94.5Not ReportedSitagliptin[9]
Liquid-Liquid Extraction No significant interference reported> 82Repaglinide[3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a common starting point for the analysis of Teneligliptin in plasma.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Teneligliptin-d8 or Sitagliptin in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner sample extract compared to protein precipitation.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample, which can improve the extraction efficiency of basic compounds like Teneligliptin.

  • Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).[3]

  • Extraction: Vortex the mixture for 5 minutes, followed by centrifugation at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction (MTBE) add_is->lle Cleaner Extract spe Solid-Phase Extraction add_is->spe Most Selective lc_separation LC Separation (C18 Column) ppt->lc_separation lle->lc_separation spe->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing troubleshooting_guide start Issue Encountered ion_suppression Ion Suppression? start->ion_suppression poor_reproducibility Poor Reproducibility? start->poor_reproducibility peak_shape Poor Peak Shape? start->peak_shape improve_sp Improve Sample Prep (LLE/SPE) ion_suppression->improve_sp Yes optimize_lc Optimize Chromatography ion_suppression->optimize_lc Yes clean_source Clean Ion Source ion_suppression->clean_source Yes check_matrix_lots Evaluate Different Matrix Lots poor_reproducibility->check_matrix_lots Yes use_sil_is Use Stable Isotope Labeled IS poor_reproducibility->use_sil_is Yes check_solvent Check Injection Solvent peak_shape->check_solvent Yes wash_column Wash Column peak_shape->wash_column Yes check_ph Check Mobile Phase pH peak_shape->check_ph Yes

References

Technical Support Center: Optimization of Reaction Conditions for Teneligliptin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Teneligliptin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Teneligliptin, focusing on key reaction steps.

Step 1: Reductive Amination

Question: Why is the yield of the reductive amination step consistently low?

Answer:

Low yields in the reductive amination step for Teneligliptin synthesis can be attributed to several factors. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this step.

    • Troubleshooting:

      • Ensure the STAB is of high purity and has been stored under anhydrous conditions, as it is moisture-sensitive.

      • Consider using alternative reducing agents such as sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity and the need for pH control to avoid the release of hydrogen cyanide gas.

      • If using sodium borohydride (NaBH₄), ensure the imine formation is complete before adding the reducing agent, as NaBH₄ can also reduce the initial aldehyde or ketone.

  • Inefficient Imine Formation: The equilibrium between the amine and carbonyl compound to form the imine may not be favorable.

    • Troubleshooting:

      • The reaction can be facilitated by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

      • Acid catalysis (e.g., with acetic acid) can accelerate imine formation. Optimize the amount of acid catalyst used.

  • Incorrect Solvent: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Troubleshooting:

      • A mixture of toluene and tetrahydrofuran (THF) has been reported to improve the solubility of reagents and increase the yield and purity of the product.[1] Experiment with the ratio of these solvents to find the optimal conditions for your specific substrates.

      • Other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.

  • Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Over-alkylation of the amine can occur. This can be minimized by using a stoichiometric amount of the carbonyl compound.

      • Reduction of the carbonyl starting material by the reducing agent can be a competing reaction. This is more prevalent with stronger reducing agents like NaBH₄.

Question: How can I minimize the formation of the residual imine impurity in the final product?

Answer:

The presence of residual imine is a common issue in reductive amination. Here’s how to address it:

  • Drive the Reaction to Completion:

    • Troubleshooting:

      • Increase the reaction time or temperature to ensure the complete reduction of the imine. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

      • Add a slight excess of the reducing agent. However, be cautious as a large excess can lead to other side reactions and complicate purification.

  • Purification Strategy:

    • Troubleshooting:

      • Since imines are generally more prone to hydrolysis than amines, an acidic workup can sometimes help to hydrolyze the unreacted imine back to the starting materials, which can then be more easily separated.

      • Column chromatography is an effective method for separating the more polar amine product from the less polar imine intermediate.

      • An acid-base liquid-liquid extraction can be employed. The amine product will be protonated and move to the aqueous phase at acidic pH, while the imine may remain in the organic phase. Neutralizing the aqueous phase and extracting with an organic solvent will then isolate the pure amine.

Step 2: Boc Deprotection

Question: The Boc deprotection step is leading to the degradation of other acid-sensitive functional groups in my molecule. What can I do?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions, which can inadvertently affect other acid-labile groups. Here are some strategies to achieve selective deprotection:

  • Milder Acidic Conditions:

    • Troubleshooting:

      • Instead of strong acids like trifluoroacetic acid (TFA), consider using milder acids such as formic acid or a dilute solution of hydrochloric acid (HCl) in a non-protic solvent like dioxane or diethyl ether.

      • Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the degradation of other functional groups.

  • Alternative Deprotection Methods:

    • Troubleshooting:

      • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to clean deprotection without the need for acid.[2]

      • Lewis Acids: Lewis acids like trimethylsilyl iodide (TMSI) can be used for Boc deprotection under neutral conditions, which can be advantageous if your molecule is base-sensitive as well.[2]

  • Reaction Monitoring:

    • Troubleshooting:

      • Carefully monitor the reaction progress using TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to acidic conditions.

Question: The Boc deprotection is incomplete, even after extended reaction times. How can I improve the conversion?

Answer:

Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid:

    • Troubleshooting:

      • Ensure that a sufficient stoichiometric excess of acid is used to both neutralize any basic sites in the molecule and catalyze the deprotection.

  • Scavenging of Acid:

    • Troubleshooting:

      • If the reaction mixture contains other basic functionalities, they may be competing for the acid. In such cases, increasing the amount of acid may be necessary.

  • Solvent Effects:

    • Troubleshooting:

      • The choice of solvent can influence the rate of deprotection. Protic solvents can sometimes slow down the reaction. Consider using anhydrous, non-protic solvents like DCM or dioxane.

Step 3: Purification

Question: I am having difficulty purifying the final Teneligliptin product by recrystallization. What can I try?

Answer:

Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.

  • Solvent Screening:

    • Troubleshooting:

      • A single solvent or a mixture of solvents is typically used for recrystallization. For Teneligliptin, various solvent systems have been reported, including methanol, ethanol, isopropanol, and mixtures with water or acetone.[3]

      • A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

      • Systematically screen a range of solvents and solvent mixtures to find the optimal system for your specific impurity profile.

  • Controlling Crystallization:

    • Troubleshooting:

      • Slow cooling of the saturated solution generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

      • Seeding the solution with a small crystal of the pure compound can help to induce crystallization and control the crystal form.

  • Removing Persistent Impurities:

    • Troubleshooting:

      • If recrystallization is not sufficient to remove certain impurities, consider a pre-purification step such as column chromatography.

      • An acid-base workup can be effective in removing non-basic impurities before the final crystallization.

Question: How can I control the formation of diastereomeric impurities during the synthesis?

Answer:

Teneligliptin has chiral centers, and the control of stereochemistry is crucial. The formation of diastereomers can occur if the stereochemical integrity of the chiral centers is compromised.

  • Stereoselective Synthesis:

    • Troubleshooting:

      • Employing a stereoselective synthetic route is the most effective way to control diastereomer formation. For example, using a chiral starting material like L-proline and ensuring that the subsequent reactions proceed with high stereoselectivity.

      • The SN2 reaction used in some synthetic routes for Teneligliptin proceeds with inversion of configuration, which helps to maintain stereochemical control.[4][5]

  • Purification of Diastereomers:

    • Troubleshooting:

      • If diastereomers are formed, they can often be separated by chromatography (chiral HPLC or silica gel chromatography) as they have different physical properties.

      • Diastereomeric salt formation with a chiral resolving agent can be used to separate the desired diastereomer by crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of Teneligliptin?

A1: A facile and commercially viable synthetic process for Teneligliptin has been reported with an overall yield of 37–39% over six sequential chemical transformations.[1][4][5]

Q2: What are some of the common process-related impurities found in Teneligliptin synthesis?

A2: Common process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions. Specific impurities can arise from the particular synthetic route employed. For example, in routes involving a nosyl-protected intermediate, residual nosyl chloride or related by-products might be present. In reductive amination, the corresponding imine is a common impurity.[7]

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Key parameters to monitor include:

  • Temperature: Many reactions in the synthesis are temperature-sensitive.

  • Reaction Time: Monitoring the reaction to completion is crucial to maximize yield and minimize side reactions.

  • pH: In steps involving acid or base catalysis or workup, pH control is important.

  • Purity of Reagents and Solvents: The quality of starting materials and solvents can significantly impact the reaction outcome.

Q4: Are there any specific safety precautions to consider during the synthesis of Teneligliptin?

A4: Standard laboratory safety practices should always be followed. Specific precautions for Teneligliptin synthesis include:

  • Handling all chemicals in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Being aware of the specific hazards of all reagents used. For example, some reducing agents are flammable and moisture-sensitive. Some organic solvents are flammable and/or toxic.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: How can the quality of raw materials affect the synthesis?

A5: The quality of raw materials is paramount for a successful synthesis. Impurities in starting materials can lead to:

  • Lower yields: Impurities may react with reagents or catalyze side reactions.

  • Formation of new impurities: Impurities in starting materials can be carried through the synthesis or react to form new, difficult-to-remove by-products.

  • Inconsistent results: Variations in the quality of raw materials can lead to batch-to-batch variability in yield and purity. It is crucial to use well-characterized starting materials of high purity.

Data Presentation

Table 1: Optimization of Reductive Amination Solvent System

Solvent System (Toluene:THF)Yield (%)Purity (%)
Toluene only8788.17
1:19898.43
1:29596.50
2:19293.25

Data inferred from a patent describing a similar reductive amination process.[1]

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a generalized procedure based on common practices for reductive amination in Teneligliptin synthesis.

  • Imine Formation:

    • To a solution of the ketone intermediate (1 equivalent) and the amine intermediate (1-1.2 equivalents) in a mixture of toluene and tetrahydrofuran (1:1 v/v), add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization.

Mandatory Visualization

Teneligliptin_Synthesis_Troubleshooting cluster_synthesis Teneligliptin Synthesis Workflow cluster_troubleshooting Troubleshooting Guide cluster_solutions Potential Solutions start Starting Materials reductive_amination Reductive Amination start->reductive_amination boc_deprotection Boc Deprotection reductive_amination->boc_deprotection low_yield Low Yield reductive_amination->low_yield Common Issue incomplete_reaction Incomplete Reaction reductive_amination->incomplete_reaction Common Issue purification Purification (Recrystallization/ Chromatography) boc_deprotection->purification boc_deprotection->incomplete_reaction Common Issue impurity_formation Impurity Formation boc_deprotection->impurity_formation Common Issue final_product Teneligliptin API purification->final_product purification_issue Purification Issues purification->purification_issue Common Issue optimize_reagent Optimize Reagent/ Solvent low_yield->optimize_reagent optimize_conditions Adjust Temp/ Time/pH low_yield->optimize_conditions incomplete_reaction->optimize_conditions change_method Alternative Method/ Purification impurity_formation->change_method purification_issue->change_method

Caption: Troubleshooting workflow for Teneligliptin synthesis.

References

Validation & Comparative

A Comparative Analysis of Teneligliptin Versus Other Gliptins for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins. This class of oral antihyperglycemic agents enhances the incretin effect, leading to improved glycemic control with a low risk of hypoglycemia.[1][2] Teneligliptin, a newer entrant in this class, has garnered attention for its unique structural and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of teneligliptin against other commonly prescribed gliptins, including sitagliptin, vildagliptin, linagliptin, and saxagliptin, with a focus on efficacy, safety, and mechanistic distinctions supported by experimental data.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, gliptins increase the circulating levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[4][6] This dual action leads to lower blood glucose levels, particularly postprandial hyperglycemia.[5]

Teneligliptin is characterized by a unique "J-shaped" structure, which allows for potent and sustained inhibition of the DPP-4 enzyme.[1][5] Some studies suggest that different gliptins may interact with the DPP-4 enzyme in slightly different ways due to their structural heterogeneity, potentially leading to variations in their clinical profiles.[2]

DPP4_Inhibition_Pathway cluster_gut Intestine cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Beta-cells Beta-cells Incretin Hormones (GLP-1, GIP)->Beta-cells stimulates Alpha-cells Alpha-cells Incretin Hormones (GLP-1, GIP)->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme is degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Gliptins (e.g., Teneligliptin) Gliptins (e.g., Teneligliptin) Gliptins (e.g., Teneligliptin)->DPP-4 Enzyme inhibit

Caption: Simplified signaling pathway of DPP-4 inhibition by gliptins.

Comparative Efficacy

The primary measure of efficacy for antihyperglycemic agents is the reduction in glycated hemoglobin (HbA1c), along with improvements in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).

Teneligliptin vs. Sitagliptin

Multiple studies have compared the efficacy of teneligliptin with sitagliptin. A randomized, double-blind, non-inferiority trial in Korean patients with T2DM inadequately controlled with metformin and glimepiride found that teneligliptin (20 mg/day) was non-inferior to sitagliptin (100 mg/day) in reducing HbA1c at 24 weeks.[7] Both groups showed significant reductions in HbA1c from baseline, with a mean change of -1.03% for teneligliptin and -1.02% for sitagliptin.[7][8] There were no significant differences in the changes in FPG, body weight, or lipid profiles between the two groups.[7] Another observational study also concluded that teneligliptin was as effective as sitagliptin when added to metformin therapy.[9]

ParameterTeneligliptin (20 mg)Sitagliptin (100 mg)p-valueReference
Baseline HbA1c (%) 8.11 ± 0.798.11 ± 0.79NS[7]
Change in HbA1c at 24 weeks (%) -1.03 ± 0.10-1.02 ± 0.100.9497[7][8]
Proportion of patients achieving HbA1c < 7.0% 50.00%59.26%0.2298[8]
Change in FPG (mg/dL) Not significantly differentNot significantly differentNS[7]

NS: Not Significant

Teneligliptin vs. Vildagliptin

Comparisons between teneligliptin and vildagliptin have also demonstrated comparable efficacy. A 24-week, randomized, open-label study in Indian patients showed that teneligliptin (20 mg/day) as an add-on therapy to metformin with or without a sulfonylurea provided a glycemic reduction comparable to that of vildagliptin (50 mg twice daily).[10] The reductions in FPG, 2-hour PPG, and HbA1c were similar between the two groups.[10] A Bayesian network meta-analysis of 18 randomized controlled trials (RCTs) suggested that 20 mg and 40 mg of teneligliptin showed better efficacy in reducing HbA1c compared to vildagliptin.[11]

ParameterTeneligliptin (20 mg) + Metformin ± SUVildagliptin (100 mg) + Metformin ± SUp-valueReference
Change in FPG at 24 weeks Comparable reductionComparable reduction>0.05[10]
Change in 2-hour PPG at 24 weeks Comparable reductionComparable reduction>0.05[10]
Change in HbA1c at 24 weeks Comparable reductionComparable reduction>0.05[10]

SU: Sulfonylurea

Teneligliptin vs. Linagliptin

Studies comparing teneligliptin and linagliptin have shown mixed results, which may be influenced by the patient population and study design. A study in patients with T2DM and chronic kidney disease found no significant difference in glycemic control (MAGE, 24-h mean sensor glucose) between linagliptin (5 mg/day) and teneligliptin (20 mg/day).[12] However, another study involving older patients with T2DM demonstrated that switching from linagliptin to teneligliptin resulted in improved fasting blood glucose, postprandial blood glucose, and HbA1c levels.[13][14] Teneligliptin has both renal and hepatic excretion pathways, whereas linagliptin is primarily excreted via the entero-hepatic system, making them both suitable for patients with renal impairment without dose adjustment.[4][15][16]

ParameterLinagliptin (5 mg)Teneligliptin (20 mg)p-valueReference
Mean MAGE (mg/dL) 83.8 ± 34.082.6 ± 32.60.807[12]
Change in HbA1c after switching from Linagliptin (%) Baseline: 7.9 ± 1.3After 12 weeks: 7.5 ± 1.2<0.05[13][14]

MAGE: Mean Amplitude of Glycemic Excursions

Pharmacokinetics and Safety Profile

The pharmacokinetic profiles of gliptins vary, which can influence their dosing and use in specific patient populations, such as those with renal impairment.

GliptinStandard DosePrimary Route of EliminationDose Adjustment in Renal ImpairmentReference
Teneligliptin 20 mg once dailyHepatic and RenalNot required[16][17]
Sitagliptin 100 mg once dailyRenalRequired[4]
Vildagliptin 50 mg once or twice dailyHepatic metabolism, then renalRequired[4]
Linagliptin 5 mg once dailyBiliary/Entero-hepaticNot required[4][15]
Saxagliptin 2.5-5 mg once dailyHepatic metabolism, then renalRequired[4][18]

Overall, DPP-4 inhibitors are well-tolerated.[2] The most common adverse events are generally mild and include nasopharyngitis, headache, and upper respiratory tract infections. The risk of hypoglycemia with gliptin monotherapy is low because their mechanism of action is glucose-dependent.[1]

In head-to-head trials, the incidence of adverse events and hypoglycemia was found to be similar between teneligliptin and comparator gliptins like sitagliptin and vildagliptin.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized workflow for a clinical trial comparing the efficacy and safety of two gliptins.

Generalized Experimental Workflow for a Comparative Clinical Trial

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Group A (Teneligliptin) Group A (Teneligliptin) Randomization->Group A (Teneligliptin) Group B (Comparator Gliptin) Group B (Comparator Gliptin) Randomization->Group B (Comparator Gliptin) Baseline Assessment Baseline Assessment Group A (Teneligliptin)->Baseline Assessment Group B (Comparator Gliptin)->Baseline Assessment Follow-up Visits Follow-up Visits Baseline Assessment->Follow-up Visits Follow-up Visits (e.g., 12 & 24 weeks) Follow-up Visits (e.g., 12 & 24 weeks) Efficacy Endpoints Efficacy Endpoints Data Analysis Data Analysis Efficacy Endpoints->Data Analysis Safety Assessment Safety Assessment Safety Assessment->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Follow-up Visits->Efficacy Endpoints Follow-up Visits->Safety Assessment

Caption: A typical workflow for a comparative clinical trial of gliptins.

1. Study Design: A typical study would be a multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[7]

2. Patient Population: Adult patients with type 2 diabetes mellitus who have inadequate glycemic control (e.g., HbA1c between 7.0% and 11.0%) despite being on stable doses of background antidiabetic therapy like metformin.[7]

3. Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either teneligliptin or the comparator gliptin. Both patients and investigators are blinded to the treatment allocation.

4. Intervention: Patients receive the assigned study drug (e.g., teneligliptin 20 mg once daily or sitagliptin 100 mg once daily) for a predefined period, such as 24 weeks.[7]

5. Efficacy Assessments:

  • Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period. Blood samples are typically analyzed using a high-performance liquid chromatography (HPLC) method.
  • Secondary Endpoints:
  • Change in Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG).
  • Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
  • Changes in lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
  • Changes in body weight and BMI.

6. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
  • Assessment of hypoglycemia, defined by symptoms and/or a self-monitored or laboratory-confirmed plasma glucose level.
  • Regular monitoring of vital signs, physical examinations, and clinical laboratory tests (hematology, blood chemistry, and urinalysis).

7. Statistical Analysis: The primary efficacy analysis is often performed on the per-protocol (PP) and full-analysis (FA) sets. Non-inferiority is concluded if the upper limit of the 95% confidence interval for the difference in the mean change of HbA1c between the two groups is less than a pre-specified margin (e.g., 0.4%).[7]

Conclusion

Teneligliptin demonstrates comparable efficacy and safety to other widely used DPP-4 inhibitors, such as sitagliptin and vildagliptin, in the management of type 2 diabetes mellitus.[7][9][10] Its pharmacokinetic profile, which allows for once-daily dosing without the need for dose adjustment in patients with renal impairment, offers a convenient and valuable therapeutic option.[16][17] While the overall glycemic-lowering effects of most gliptins are considered to be broadly similar, subtle differences in their chemical structures and interactions with the DPP-4 enzyme may have clinical implications that warrant further investigation.[19] The choice of a specific DPP-4 inhibitor should be guided by individual patient characteristics, including renal function, potential drug interactions, and cost-effectiveness.[9][20] Further long-term, head-to-head comparative studies will be beneficial in delineating the nuanced differences between teneligliptin and other members of the gliptin class.

References

Head-to-Head Comparison: Teneligliptin and Sitagliptin in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, detailing the comparative efficacy, safety, pharmacokinetics, and mechanism of action of Teneligliptin and Sitagliptin. This document provides a synthesis of key experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Introduction

Teneligliptin and Sitagliptin are both members of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of oral antihyperglycemic agents.[1] They exert their glucose-lowering effects by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2] While sharing a common mechanism, notable differences in their chemical structure, pharmacokinetic profiles, and binding interactions with the DPP-4 enzyme warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of Teneligliptin and Sitagliptin to inform research and clinical development decisions.

Efficacy in Glycemic Control

Multiple head-to-head clinical trials have demonstrated that both Teneligliptin and Sitagliptin are effective in improving glycemic control in patients with T2DM, both as monotherapy and as add-on therapy to other antidiabetic agents like metformin and sulfonylureas.

A randomized, double-blind, non-inferiority trial in Korean patients with T2DM inadequately controlled with metformin and glimepiride found that both Teneligliptin (20 mg/day) and Sitagliptin (100 mg/day) led to significant reductions in HbA1c from baseline after 24 weeks of treatment.[3] The mean change in HbA1c was -1.03% for Teneligliptin and -1.02% for Sitagliptin, establishing the non-inferiority of Teneligliptin to Sitagliptin.[3] Similarly, a study in Indian patients showed comparable significant reductions in HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG) for both drugs after 12 weeks of treatment as add-on therapy.[4]

However, some studies suggest potential advantages for Teneligliptin in specific glycemic parameters. One study reported a statistically significant greater reduction in FBG and PPBG at weeks 8 and 12 in the Teneligliptin group compared to the Sitagliptin group. Furthermore, a crossover study utilizing continuous glucose monitoring (CGM) in 14 drug-naïve Japanese patients with T2DM showed that while there was no significant difference in the maximum glucose level after supper, Teneligliptin significantly improved the area under the curve (AUC) for plasma glucose (≥140 mg/dl) from 8:00 PM to midnight. This study also found that Teneligliptin significantly increased the active GLP-1 level at 30 minutes after a meal load.

Table 1: Comparative Efficacy of Teneligliptin and Sitagliptin in T2DM Patients
ParameterTeneligliptinSitagliptinStudy Population & DurationKey Findings & Citations
Change in HbA1c (%) -1.03 ± 0.10-1.02 ± 0.10Korean patients on metformin and glimepiride (24 weeks)Teneligliptin was non-inferior to Sitagliptin.[3]
-1.19 ± 1.16-0.92 ± 0.95Indian patients on metformin and/or sulfonylureas (12 weeks)Both drugs showed significant reductions from baseline.[4]
Statistically significant reductionStatistically significant reductionPatients on metformin (12 weeks)Both drugs were equally effective.
Change in Fasting Blood Glucose (mg/dL) -12.00 ± 3.42-14.36 ± 3.53Korean patients on metformin and glimepiride (24 weeks)No significant difference between groups.[3]
-28.3 ± 63.0-22.9 ± 47.4Indian patients on metformin and/or sulfonylureas (12 weeks)Both drugs showed significant reductions from baseline.[4]
Statistically significant greater reduction at weeks 8 & 12Statistically significant reductionPatients on metformin (12 weeks)
Change in Postprandial Blood Glucose (mg/dL) -41.3 ± 85.4-54.7 ± 85.6Indian patients on metformin and/or sulfonylureas (12 weeks)Both drugs showed significant reductions from baseline.[4]
Statistically significant greater reduction at weeks 8 & 12Statistically significant reductionPatients on metformin (12 weeks)
Patients Achieving HbA1c <7% 33.3%19.4%Indian patients on metformin and/or sulfonylureas (12 weeks)A post-hoc analysis favored Teneligliptin.[4]
50.00%59.26%Korean patients on metformin and glimepiride (24 weeks)No statistically significant difference.[3]

Safety and Tolerability

Both Teneligliptin and Sitagliptin are generally well-tolerated with a low risk of adverse events. Head-to-head trials have reported similar overall rates of adverse events and hypoglycemia for both drugs.[3][4] Common side effects include headaches, upper respiratory tract infections, and gastrointestinal symptoms.[5] Importantly, the risk of hypoglycemia with DPP-4 inhibitors is low because their mechanism of action is glucose-dependent.[2]

Table 2: Comparative Safety Profile of Teneligliptin and Sitagliptin
Adverse EventTeneligliptinSitagliptinStudy Population & DurationCitation
Overall Adverse Events (%) 61.7662.24Korean patients on metformin and glimepiride (24 weeks)[3]
Hypoglycemia (%) 31.3728.57Korean patients on metformin and glimepiride (24 weeks)[3]

Pharmacokinetic Profile

Teneligliptin and Sitagliptin exhibit distinct pharmacokinetic profiles, which may have clinical implications. Teneligliptin is characterized by a longer half-life compared to Sitagliptin. The metabolism and excretion pathways also differ, with Teneligliptin undergoing both hepatic metabolism and renal excretion, while Sitagliptin is primarily eliminated unchanged via the kidneys.

Table 3: Comparative Pharmacokinetic Parameters of Teneligliptin and Sitagliptin
ParameterTeneligliptinSitagliptin
Half-life (t½) ~24.2 - 26.9 hours~12.4 hours
Metabolism Primarily by CYP3A4 and FMO3Minimally metabolized, primarily by CYP3A4 and CYP2C8 to a small extent
Excretion Both renal and hepatic routesPrimarily renal (unchanged drug)
Dose Adjustment in Renal Impairment Not requiredRequired

Mechanism of Action and DPP-4 Inhibition

Both drugs function by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones GLP-1 and GIP.[6] By inhibiting DPP-4, Teneligliptin and Sitagliptin increase the circulating levels of active incretins.[2][7] This leads to a cascade of downstream effects that improve glycemic control.

Incretin_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 Enzyme DPP-4 Enzyme GLP-1->DPP-4 Enzyme inactivated by GIP->Beta-cells stimulates GIP->DPP-4 Enzyme inactivated by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme inhibit

Caption: The Incretin Signaling Pathway and the Action of DPP-4 Inhibitors.

Teneligliptin is reported to have a unique "J-shaped" structure and binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme, which may contribute to its potent and sustained inhibitory activity. Sitagliptin also binds to the S1 and S2 subsites. The differences in their binding modes may influence their potency and duration of action.

Experimental Protocols

The findings presented in this guide are based on robust clinical trial methodologies. Key experimental protocols employed in the head-to-head comparison of Teneligliptin and Sitagliptin are outlined below.

Meal Tolerance Test (MTT)

A standardized meal tolerance test is frequently used to assess postprandial glucose and hormone responses.

MTT_Workflow Patient Preparation Patient Preparation Baseline Sampling Baseline Sampling Patient Preparation->Baseline Sampling Fasting (e.g., 10-12 hours) Drug Administration Drug Administration Baseline Sampling->Drug Administration Blood draw (t=0 min) for glucose, insulin, C-peptide, GLP-1 Standardized Meal Standardized Meal Drug Administration->Standardized Meal Administer Teneligliptin or Sitagliptin Post-Meal Sampling Post-Meal Sampling Standardized Meal->Post-Meal Sampling Consume within a specified time (e.g., 10-15 min) Data Analysis Data Analysis Post-Meal Sampling->Data Analysis Serial blood draws at predefined intervals (e.g., 30, 60, 90, 120, 180 min)

References

Teneligliptin in Type 2 Diabetes: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy and safety of Teneligliptin, a third-generation DPP-4 inhibitor, in the management of type 2 diabetes mellitus (T2DM). This guide synthesizes data from multiple meta-analyses of randomized controlled trials (RCTs) to provide researchers, scientists, and drug development professionals with a comparative overview of Teneligliptin's performance against placebo and other dipeptidyl peptidase-4 (DPP-4) inhibitors.

Teneligliptin has emerged as a significant therapeutic option for patients with T2DM. Its mechanism of action, centered on the inhibition of the DPP-4 enzyme, leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This guide presents a detailed examination of its clinical performance based on robust evidence from meta-analyses of RCTs.

Comparative Efficacy of Teneligliptin

Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of Teneligliptin in improving glycemic control in patients with T2DM. The primary endpoints evaluated in these studies include changes in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h PPG).

Glycemic Control

A Bayesian network meta-analysis of 18 RCTs with 3,290 participants showed that Teneligliptin, at doses of 20 mg and 40 mg, exhibited favorable efficacy in reducing HbA1c and FPG levels compared to placebo, sitagliptin, vildagliptin, metformin, and bromocriptine.[1][2][3] Another meta-analysis of ten trials involving 2119 patients reported a significant reduction in HbA1c with Teneligliptin compared to placebo.[4][5][6]

The following tables summarize the quantitative data from these meta-analyses, providing a clear comparison of Teneligliptin's efficacy.

Table 1: Change in HbA1c (%) with Teneligliptin Compared to Placebo and Other DPP-4 Inhibitors

Treatment ComparisonWeighted Mean Difference (WMD) / Mean Difference (MD) [95% Confidence Interval (CI)]Source
Teneligliptin 20 mg vs. Placebo-0.78 [-0.86 to -0.70][1][3]
Teneligliptin 40 mg vs. Placebo-0.84 [-1.03 to -0.65][1][3]
Teneligliptin vs. Placebo-0.82 [-0.91 to -0.72][4][5][6]
Teneligliptin 20 mg vs. Sitagliptin-0.08 [-0.36 to 0.19][3]
Teneligliptin 20 mg vs. Vildagliptin-0.04 [-0.72 to 0.60][3]

Table 2: Change in Fasting Plasma Glucose (FPG) (mg/dL) with Teneligliptin Compared to Placebo

Treatment ComparisonWeighted Mean Difference (WMD) / Mean Difference (MD) [95% Confidence Interval (CI)]Source
Teneligliptin 20 mg vs. Placebo-18.02 [-20.64 to -15.13][1][3]
Teneligliptin 40 mg vs. Placebo-20.40 [-26.07 to -14.57][1]
Teneligliptin vs. Placebo-18.32 [-21.05 to -15.60][4][5][6]

Table 3: Other Efficacy Outcomes for Teneligliptin vs. Placebo

OutcomeWeighted Mean Difference (WMD) [95% Confidence Interval (CI)]Source
2-hour Post-Prandial Glucose (2h PPG) (mg/dL)-46.94 [-51.58 to -42.30][4][5]
Homeostasis Model Assessment of β-cell function (HOMA-β)9.31 [7.78 to 10.85][4][6]

Safety Profile of Teneligliptin

The safety of Teneligliptin has been extensively evaluated in numerous clinical trials. The overall incidence of adverse events with Teneligliptin is comparable to that of placebo and other DPP-4 inhibitors.

Table 4: Safety Outcomes of Teneligliptin Compared to Placebo

OutcomeRisk Ratio (RR) / Odds Ratio (OR) [95% Confidence Interval (CI)]Source
Overall Adverse Events0.96 [0.87 to 1.06][4][6]
Hypoglycemia (Teneligliptin 20 mg)OR: 1.30 [0.70 to 2.19] (Not Significant)[1][3]
Hypoglycemia (Teneligliptin vs. Placebo)RR: 1.16 [0.59 to 2.26] (Not Significant)[4][6]
Gastrointestinal Adverse Events (Teneligliptin 20 mg)OR: 1.48 [0.78 to 2.98] (Not Significant)[1][3]

Experimental Protocols

The randomized controlled trials included in the meta-analyses generally followed a similar methodology.

Study Design: The majority of the studies were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[7][8] The duration of these trials typically ranged from 12 to 52 weeks.[2]

Participant Selection: Eligible participants were adults with a diagnosis of type 2 diabetes who had inadequate glycemic control despite diet and exercise, or with ongoing treatment with other oral antidiabetic drugs.[7][8][9] Key exclusion criteria often included a history of type 1 diabetes, severe renal or hepatic impairment, and a recent cardiovascular event.

Intervention: Participants were randomly assigned to receive Teneligliptin (at varying doses, most commonly 20 mg once daily), placebo, or another active comparator.[7][9]

Outcome Measures: The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the treatment period.[2][8] Secondary endpoints included changes in FPG, 2h PPG, and assessments of β-cell function. Safety and tolerability were assessed by monitoring adverse events, laboratory parameters, and vital signs.[7]

Visualizing the Evidence

To better understand the data and mechanisms discussed, the following diagrams are provided.

cluster_identification Identification cluster_screening Screening cluster_eligibility Eligibility cluster_included Included records_db Records identified from databases (n = 681) records_screened Records screened (n = 681) records_db->records_screened records_excluded Records excluded (n = 635) records_screened->records_excluded reports_assessed Reports sought for retrieval (n = 46) records_screened->reports_assessed reports_not_retrieved Reports not retrieved (n = 0) reports_assessed->reports_not_retrieved reports_assessed_eligibility Reports assessed for eligibility (n = 46) reports_assessed->reports_assessed_eligibility reports_excluded_final Reports excluded (n = 28) reports_assessed_eligibility->reports_excluded_final studies_included Studies included in meta-analysis (n = 18) reports_assessed_eligibility->studies_included

Caption: PRISMA flow diagram of study selection in a meta-analysis.[5]

Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 Inhibits GLP1_GIP_inactive Inactive Incretins DPP4->GLP1_GIP_inactive GLP1_GIP_active Active Incretin Hormones (GLP-1, GIP) GLP1_GIP_active->DPP4 Degrades Pancreas Pancreatic β-cells GLP1_GIP_active->Pancreas Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP_active->Glucagon Insulin ↑ Insulin Secretion Pancreas->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Reduces hepatic glucose output

Caption: Mechanism of action of Teneligliptin via DPP-4 inhibition.

References

Teneligliptin's Efficacy in Renal Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A favorable pharmacokinetic profile and consistent glycemic control position Teneligliptin as a notable option for the management of type 2 diabetes in patients with renal impairment. Unlike many other oral antidiabetic agents, Teneligliptin does not require dose adjustments, even in patients with end-stage renal disease (ESRD), offering a significant advantage in this patient population.

Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated both efficacy and safety in numerous clinical studies involving patients with varying degrees of renal function.[1][2] Its unique dual route of excretion, involving both hepatic and renal pathways, contributes to its consistent pharmacokinetic and pharmacodynamic profile across all stages of chronic kidney disease (CKD).[3][4][5] This guide provides a comprehensive comparison of Teneligliptin's performance with other alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy in Glycemic Control

Clinical trials have consistently shown that Teneligliptin effectively improves glycemic control in patients with type 2 diabetes and renal impairment.

A prospective, open-label study conducted by Otsuki et al. assessed the efficacy and safety of Teneligliptin 20 mg once daily in diabetic patients undergoing hemodialysis. The study reported a significant improvement in mean HbA1c levels at 8, 16, and 24 weeks from baseline in patients who switched to Teneligliptin.[4] Furthermore, mean glucose levels and glycated albumin were also significantly improved from baseline in the Teneligliptin group.[4]

In another study involving 405 patients with CKD due to uncontrolled type 2 diabetes, Teneligliptin (20 mg daily for 90 days) resulted in a significant mean reduction in fasting plasma glucose (FPG) and postprandial blood glucose (PPBG) by 40.4 mg/dl and 57.5 mg/dl, respectively.[6][7] A statistically significant 0.9% reduction in HbA1c was also observed at 12 weeks.[6][7]

ParameterBaselineAfter 12 WeeksMean Reductionp-value
Fasting Plasma Glucose (mg/dl) 165.8125.440.4<0.001
Postprandial Blood Glucose (mg/dl) 245.2187.757.5<0.001
HbA1c (%) 8.57.60.9<0.001
Adapted from the ATEND-CKD Study[6][7]

Comparison with Other DPP-4 Inhibitors

A key advantage of Teneligliptin is that it does not require dose adjustments in patients with renal impairment, a feature shared with Linagliptin.[1][3][4] This contrasts with other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Alogliptin, which necessitate dose reductions in patients with moderate to severe renal dysfunction.[1]

DPP-4 InhibitorDosage Adjustment in Renal Impairment
Teneligliptin No dose adjustment required at any stage of renal impairment.[1][3][4]
Linagliptin No dose adjustment required at any stage of renal impairment.[1][3][4]
Sitagliptin Dose reduction required for moderate to severe renal impairment.[1]
Vildagliptin Dose reduction required for moderate to severe renal impairment.
Saxagliptin Dose reduction required for moderate to severe renal impairment.[1]
Alogliptin Dose reduction required for moderate to severe renal impairment.[1]

A randomized crossover trial comparing Teneligliptin and Linagliptin in type 2 diabetes patients with CKD found that both drugs had comparable effects on blood glucose and a similar safety profile.[6] Another study showed that switching from other DPP-4 inhibitors to Teneligliptin resulted in a significant decrease in plasma DPP-4 activity without a significant change in HbA1c, FPG, or urinary albumin/creatinine ratio (UACR).[8] However, a positive correlation was observed between the change rate of plasma DPP-4 activity and the change rate of UACR, suggesting a potential renoprotective effect linked to stronger DPP-4 inhibition.[8]

Potential Renoprotective Effects

Beyond its glycemic control, emerging evidence suggests potential renoprotective effects of Teneligliptin. The ATEND-CKD study reported a significant reduction in serum creatinine by around 4% and a reduction in blood urea nitrogen (BUN) of about 9%.[6][7] Another retrospective analysis of patients with early diabetic kidney disease showed a significant increase in eGFR by 8.6% and a reduction in serum creatinine by 15% after 24 weeks of Teneligliptin treatment.[9]

Experimental Protocols

ATEND-CKD Study Methodology

This was a phase IV, multi-centric, open-labeled, non-comparative study involving 405 patients with CKD due to uncontrolled type 2 diabetes.[6][7]

  • Inclusion Criteria: Patients diagnosed with CKD due to uncontrolled T2DM.

  • Intervention: Patients received Teneligliptin 20 mg once daily for 90 days.

  • Efficacy Evaluation: Glycemic and renal profiles were assessed at baseline and at the final visit.

  • Safety Evaluation: Patients maintained a diary to record daily symptoms and any adverse events.

ATEND_CKD_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention (90 Days) cluster_evaluation Efficacy & Safety Evaluation s1 405 Patients with T2DM & CKD i1 Teneligliptin 20mg Once Daily s1->i1 Enrollment e1 Glycemic Profile (FPG, PPBG, HbA1c) i1->e1 Follow-up e2 Renal Profile (Sr. Creatinine, BUN) i1->e2 e3 Adverse Event Monitoring i1->e3

ATEND-CKD Study Workflow

Otsuki et al. Study on Hemodialysis Patients

This was a prospective study to assess the safety and efficacy of Teneligliptin in diabetic patients undergoing hemodialysis.

  • Study Population: Patients with type 2 diabetes undergoing hemodialysis.

  • Intervention: Patients were switched from existing antidiabetic therapy to Teneligliptin 20 mg once daily. A control group continued their existing therapy.

  • Efficacy Parameters: Mean HbA1c levels, mean glucose levels, and glycated albumin were measured at baseline and at weeks 8, 16, and 24.

Mechanism of Action

Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10] Elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[10]

Teneligliptin_MOA cluster_gut Gut cluster_pancreas Pancreas Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Release Beta_Cell β-cells Insulin Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-cells Glucagon Glucagon Secretion Alpha_Cell->Glucagon Incretins->Beta_Cell Stimulates Incretins->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibits Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Increases Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Decreases Inhibition of Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Mechanism of Action of Teneligliptin

Safety and Tolerability

Teneligliptin is generally well-tolerated in patients with renal impairment, with a low risk of hypoglycemia.[3][7] The ATEND-CKD study reported that 6.41% of patients experienced an adverse event, with hypoglycemia being the most common (4.44%), followed by constipation (1.23%) and gastritis (0.74%).[6][7] Importantly, no cases of severe hypoglycemia were observed in a study of patients on hemodialysis.[3]

Conclusion

Teneligliptin demonstrates significant efficacy in improving glycemic control in patients with type 2 diabetes and renal impairment, including those on dialysis. Its key advantage lies in its pharmacokinetic profile, which does not necessitate dose adjustments regardless of the degree of renal dysfunction. This simplifies the treatment regimen and reduces the risk of dosing errors in a complex patient population. While comparable in glycemic-lowering efficacy to other DPP-4 inhibitors like Linagliptin, emerging data on its potential renoprotective effects warrant further investigation. Overall, Teneligliptin stands as a valuable and convenient therapeutic option for managing hyperglycemia in patients with chronic kidney disease.

References

Comparative Cost-Effectiveness of Teneligliptin in Type 2 Diabetes Mellitus: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cost-effectiveness of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, against other therapeutic alternatives for the management of Type 2 Diabetes Mellitus (T2DM). The analysis is based on published clinical and pharmacoeconomic studies, with a focus on data relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This enhancement of the incretin system leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in better glycemic control.[1][2] Teneligliptin is noted for its unique "J-shaped" structure, which contributes to a potent and stable inhibition of the DPP-4 enzyme.[1]

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action (Standard Pathway) cluster_2 Teneligliptin Intervention cluster_3 Therapeutic Outcomes Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Active_Incretins Increased Active GLP-1 and GIP Incretins->Active_Incretins Sustained Levels Inactive Inactive Incretins DPP4->Inactive Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibition Pancreas Pancreatic Islets Active_Incretins->Pancreas Insulin ↑ Glucose-dependent Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Figure 1: Signaling pathway of Teneligliptin via DPP-4 inhibition.

Comparative Efficacy Data

Teneligliptin has demonstrated comparable or non-inferior efficacy in glycemic control when compared to other DPP-4 inhibitors and other classes of oral antidiabetic drugs. The primary endpoint in most clinical studies is the reduction in glycated hemoglobin (HbA1c), with secondary endpoints including changes in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG).

Table 1: Comparative Glycemic Efficacy of Teneligliptin vs. Alternatives

Comparison Study Duration Baseline HbA1c (%) Mean HbA1c Reduction (%) Mean FPG Reduction (mg/dL) Key Findings & Citations
Teneligliptin vs. Placebo 12-52 weeks ~8.0 -0.82 -18.32 Teneligliptin significantly improves glycemic control and β-cell function.[3][4]
Teneligliptin vs. Vildagliptin 24 weeks ~8.5 Teneligliptin: -1.42Vildagliptin: -0.92 Teneligliptin: -58.0Vildagliptin: -48.2 Reductions in glycemic parameters were comparable; Teneligliptin was found to be non-inferior to Vildagliptin.[5]
Teneligliptin vs. Other DPP-4is * 12 weeks Not Specified No significant difference No significant difference Efficacy in maintaining HbA1c was comparable to other available DPP-4 inhibitors.[6]
Teneligliptin + Metformin vs. Glimepiride + Metformin 8 weeks T: ~8.6G: ~8.7 T: -0.66G: -0.73 T: -30.0G: -34.8 Both combinations showed comparable efficacy in reducing glycemic parameters.[7][8]

| Switching from Linagliptin to Teneligliptin | >12 weeks | 7.9 ± 1.3 | -0.4 | -8.5 | Switching to Teneligliptin significantly improved HbA1c and FPG in older patients.[9] |

*Other DPP-4 inhibitors included Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin. T = Teneligliptin group; G = Glimepiride group.

A Bayesian network meta-analysis of 18 randomized controlled trials concluded that Teneligliptin (20 mg and 40 mg) displayed favorable efficacy compared to sitagliptin, vildagliptin, metformin, and placebo.[10][11]

Comparative Cost-Effectiveness Analysis

Pharmacoeconomic studies, particularly from the Indian market where Teneligliptin was introduced as a cost-effective alternative, provide the primary data for its economic evaluation.[12] The main metric used is the cost to achieve a specific clinical outcome, such as a 0.1% reduction in HbA1c.

Table 2: Cost and Cost-Effectiveness Comparison

Comparison Cost Metric Cost Cost-Effectiveness Ratio Conclusion & Citations
Teneligliptin vs. Other DPP-4is * Average cost per day therapy (INR) Teneligliptin: ~39 Not explicitly calculated Teneligliptin offered an efficient second-line treatment at a reduced average price compared to other DPP-4 inhibitors.[13][14][15]
Teneligliptin vs. Other DPP-4is * Average cost per tablet (INR) Teneligliptin: Markedly Lower Not explicitly calculated Teneligliptin is a preferred and cost-effective agent among commonly used DPP-4 inhibitors in India.[16]
Teneligliptin + Metformin vs. Glimepiride + Metformin Cost of therapy for 8 weeks (INR) T+M: 1008 Not explicitly calculated Metformin plus glimepiride was found to be a significantly more cost-effective therapy in lowering HbA1c and FPG.[7][17][18]

| Teneligliptin + Metformin vs. Glimepiride + Metformin | Cost per 0.1% HbA1c reduction (INR) | T+M: 152.7G+M: 108.0 | G+M is more cost-effective | The mean cost for per-unit reduction in HbA1c and FPG was significantly less in the metformin plus glimepiride group.[7] |

*Other DPP-4 inhibitors included Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin. T+M = Teneligliptin + Metformin; G+M = Glimepiride + Metformin.

While Teneligliptin is consistently reported as being more economical than other DPP-4 inhibitors, some studies show that older, generic medications like the sulfonylurea glimepiride may offer a more cost-effective initial combination therapy with metformin.[7][17] However, DPP-4 inhibitors are often preferred due to a lower risk of hypoglycemia and a neutral effect on body weight compared to sulfonylureas.[7]

Experimental Protocols

The methodologies employed in cost-effectiveness studies are crucial for interpreting their findings. Below is a summary of a representative experimental protocol and a generalized workflow for pharmacoeconomic analysis.

This prospective, observational, randomized comparative study was conducted over 8 weeks on patients with T2DM.[7][17]

  • Study Population: Patients with T2DM who were prescribed either of the two combination therapies. Baseline characteristics such as age, HbA1c, FPG, PPG, and BMI were recorded and found to be comparable between groups.[7][8]

  • Interventions:

    • Group 1: Metformin (500 mg) + Teneligliptin (20 mg).

    • Group 2: Metformin (500 mg) + Glimepiride (1 mg).

  • Data Collection: Glycemic parameters (HbA1c, FPG, PPG) and BMI were measured at baseline and after 8 weeks of therapy.

  • Cost-Effectiveness Analysis: The analysis was performed by calculating the total expense incurred on the medication over the 8-week period. The cost-effectiveness was determined by calculating the expense for a 0.1% reduction in HbA1c and a 1 mg/dL reduction in FPG and PPG.[7][8][17] The incremental cost-effectiveness ratio (ICER) was not applied as the therapies were found to be comparable in efficacy.[7]

Cost-effectiveness analyses in diabetes management follow a structured approach to compare the costs and health outcomes of different interventions.[19]

G A 1. Define Research Question (e.g., Is Teneligliptin cost-effective vs. Sitagliptin?) B 2. Identify Comparators & Population (Alternative drugs, specific T2DM patient group) A->B C 3. Select Study Perspective (e.g., Healthcare provider, societal) B->C D 4. Define Time Horizon (e.g., 1 year, lifetime of patient) C->D E 5. Gather Data Inputs - Efficacy (Clinical trials, meta-analyses) - Costs (Drug acquisition, monitoring, adverse events) - Health Utilities (QALYs) D->E F 6. Construct Pharmacoeconomic Model (e.g., Markov model, Decision Tree) E->F G 7. Calculate Outcomes (Total costs, QALYs/LYGs) F->G H 8. Calculate ICER (Incremental Cost-Effectiveness Ratio) ICER = (Cost_new - Cost_std) / (Effect_new - Effect_std) G->H I 9. Conduct Sensitivity Analysis (Test robustness of model to parameter uncertainty) H->I J 10. Interpret Results & Conclude (Compare ICER to willingness-to-pay threshold) I->J

Figure 2: Generalized workflow for a pharmacoeconomic analysis.

Conclusion

The available evidence indicates that Teneligliptin is an effective DPP-4 inhibitor for the management of T2DM, with a glycemic-lowering capacity comparable to other drugs in its class.[5][6] Its primary advantage lies in its lower acquisition cost, which makes it a highly cost-effective option among DPP-4 inhibitors, particularly in markets like India.[14][16] When compared to older drug classes like sulfonylureas, Teneligliptin may be less cost-effective based solely on glycemic reduction metrics but offers potential advantages regarding safety, such as a lower risk of hypoglycemia and neutral weight effects.[7][12]

For researchers and drug development professionals, Teneligliptin serves as a case study in optimizing therapeutic value through economic efficiency. Future research should focus on long-term cost-effectiveness studies, including the costs of managing complications and adverse events, and evaluations across different healthcare systems and patient populations to fully establish its global pharmacoeconomic profile.

References

A Comparative Analysis of Teneligliptin and Linagliptin on Glucose Fluctuation in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Teneligliptin and Linagliptin in managing glucose variability, supported by experimental data and detailed methodologies.

This document synthesizes findings from clinical studies to compare the effects of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Teneligliptin and Linagliptin, on glucose fluctuation in patients with type 2 diabetes mellitus (T2DM). The primary focus is on metrics of glycemic variability, such as the Mean Amplitude of Glycemic Excursions (MAGE), to provide a comprehensive overview for research and development purposes.

Comparative Efficacy on Glycemic Variability

DPP-4 inhibitors enhance the action of incretin hormones, which regulate glucose homeostasis. This mechanism is understood to not only lower overall blood glucose but also to stabilize its fluctuations.[1][2][3][4] The comparative effects of Teneligliptin and Linagliptin on these fluctuations are of significant interest in the development of optimized T2DM therapies.

A key pilot study directly comparing Teneligliptin and Linagliptin in T2DM patients with chronic kidney disease (CKD) found no statistically significant difference in their effects on MAGE.[5][6] In this randomized crossover study, treatment with Linagliptin resulted in a mean MAGE of 83.8 ± 34.0 mg/dL, while Teneligliptin treatment led to a mean MAGE of 82.6 ± 32.6 mg/dL.[5][6] Both drugs demonstrated comparable beneficial effects on 24-hour mean sensor glucose levels and the area under the curve for glucose levels ≥180 mg/dL, with a similar incidence of hypoglycemia.[5][6]

While direct head-to-head trials focusing solely on glycemic variability in a broader T2DM population are limited, individual studies provide valuable insights. The TEDDY study, a randomized, double-blind, placebo-controlled trial, demonstrated that Teneligliptin significantly reduces glycemic variability in elderly patients with T2DM.[7][8][9][10] After 12 weeks of treatment, Teneligliptin led to a significant reduction in MAGE, standard deviation (SD) of blood glucose, and the coefficient of variation (CV) compared to placebo.[7][8]

Studies on Linagliptin have also shown its efficacy in improving glycemic control.[11] For instance, when added to glimepiride therapy in patients with HNF1A-diabetes, Linagliptin demonstrated significant improvements in glycemic variability, as assessed by CV and SD on continuous glucose monitoring (CGM).[11] Another study in patients with impaired glucose tolerance, however, did not find a significant modification in glycemic variability with Linagliptin treatment compared to metformin.[12][13]

A study involving switching patients from Linagliptin to Teneligliptin suggested a potential for improved glycemic control with Teneligliptin in some patient populations, particularly those with uncontrolled hyperglycemia or chronic kidney disease.[14] This retrospective analysis showed statistically significant reductions in fasting blood glucose, postprandial blood glucose, and HbA1c after the switch.[14]

Data Presentation

The following tables summarize the quantitative data on the effects of Teneligliptin and Linagliptin on key glycemic variability parameters from the cited clinical studies.

Table 1: Head-to-Head Comparison of Linagliptin and Teneligliptin on MAGE

DrugDosageMean MAGE (mg/dL)Standard Deviation of MAGEp-value (vs. comparator)Study PopulationReference
Linagliptin5 mg/day83.8± 34.00.807T2DM with CKD[5][6]
Teneligliptin20 mg/day82.6± 32.60.807T2DM with CKD[5][6]

Table 2: Effect of Teneligliptin on Glycemic Variability (TEDDY Study)

ParameterTeneligliptin (Change from Baseline)Placebo (Change from Baseline)p-value (vs. Placebo)Study PopulationReference
MAGE (mg/dL)-32.0-4.5<0.001Elderly T2DM[7]
SD of Glucose (mg/dL)-12.7-0.2<0.001Elderly T2DM[7]
CV (%)-5.1-0.50.001Elderly T2DM[7]

Experimental Protocols

Head-to-Head Comparative Study (Yamamoto et al., 2016)
  • Study Design: A randomized, open-label, two-period, crossover study.

  • Participants: 13 patients with type 2 diabetes and chronic kidney disease (eGFR < 60 mL/min/1.73 m²).

  • Intervention: Patients were randomly assigned to receive either Teneligliptin (20 mg/day) or Linagliptin (5 mg/day) for 6 days. After a washout period of at least 4 weeks, patients were crossed over to the other treatment for 6 days.

  • Data Collection: Continuous glucose monitoring (CGM) was performed for 72 hours at baseline and on the last 3 days of each treatment period.

  • Primary Outcome: The primary endpoint was the change in Mean Amplitude of Glycemic Excursions (MAGE).

  • Secondary Outcomes: Included changes in the standard deviation of 24-hour glucose, mean 24-hour glucose, and the area under the curve for glucose levels above 180 mg/dL.

Teneligliptin Efficacy Study (TEDDY Study)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 65 elderly patients (≥65 years) with type 2 diabetes who were either drug-naïve or on a stable dose of metformin.

  • Intervention: Participants were randomized to receive either Teneligliptin (20 mg/day) or a placebo for 12 weeks.

  • Data Collection: CGM was performed for at least 72 hours at baseline and at the end of the 12-week treatment period.

  • Primary Outcome: The primary endpoint was the change in HbA1c from baseline to week 12.

  • Secondary Outcomes: Included changes in various CGM-derived metrics of glycemic variability, such as MAGE, SD of blood glucose, and the coefficient of variation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the typical workflow of a clinical trial evaluating their effect on glucose fluctuation.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) stimulates Insulin Secretion Insulin Secretion Incretin Release (GLP-1, GIP)->Insulin Secretion stimulates (glucose-dependent) Glucagon Secretion Glucagon Secretion Incretin Release (GLP-1, GIP)->Glucagon Secretion inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Incretin Release (GLP-1, GIP) inactivates DPP-4 Inhibitors (Teneligliptin, Linagliptin) DPP-4 Inhibitors (Teneligliptin, Linagliptin) DPP-4 Inhibitors (Teneligliptin, Linagliptin)->DPP-4 Enzyme inhibit

Caption: Mechanism of action of DPP-4 inhibitors.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment (HbA1c, CGM) Baseline Assessment (HbA1c, CGM) Informed Consent->Baseline Assessment (HbA1c, CGM) Randomization Randomization Baseline Assessment (HbA1c, CGM)->Randomization Group A (Teneligliptin) Group A (Teneligliptin) Randomization->Group A (Teneligliptin) Group B (Linagliptin) Group B (Linagliptin) Randomization->Group B (Linagliptin) Treatment Period Treatment Period Group A (Teneligliptin)->Treatment Period Group B (Linagliptin)->Treatment Period Follow-up Assessments (CGM) Follow-up Assessments (CGM) Treatment Period->Follow-up Assessments (CGM) Data Analysis (MAGE, SD, etc.) Data Analysis (MAGE, SD, etc.) Follow-up Assessments (CGM)->Data Analysis (MAGE, SD, etc.)

Caption: Experimental workflow for a comparative CGM study.

Discussion

Both Teneligliptin and Linagliptin are effective in improving glycemic control in patients with T2DM. The available evidence from a direct comparative study suggests that their effects on glucose fluctuation, as measured by MAGE, are comparable in patients with T2DM and CKD.[5][6]

The unique pharmacokinetic profiles of these drugs may contribute to their clinical effects. Teneligliptin is characterized by a "J-shaped" structure and is a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[15] Linagliptin, a class 2 DPP-4 inhibitor, has a different binding mode.[14] Both drugs exhibit high tissue distribution, particularly in the kidney.[15] Teneligliptin has multiple elimination pathways, being metabolized by both CYP3A4 and FMO3, as well as being excreted unchanged by the kidneys, which means dose adjustment is not typically required in patients with renal impairment.[15] Linagliptin is primarily eliminated via the enterohepatic system, also obviating the need for dose adjustments in renal impairment.[16]

The study that involved switching from Linagliptin to Teneligliptin and observed improved glycemic control suggests that for certain individuals, the specific properties of Teneligliptin might offer additional benefits.[14] However, this was a retrospective analysis, and further prospective, randomized controlled trials are needed to confirm these findings and to explore the comparative effects on glucose fluctuation in a broader T2DM population without renal comorbidities.

References

Safety Operating Guide

Proper Disposal of (2S,4R)-Teneligliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of (2S,4R)-Teneligliptin, ensuring compliance and minimizing environmental impact. The following information is intended for researchers, scientists, and drug development professionals.

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] It is imperative to prevent the entry of this chemical into drains or sewer systems and to avoid any discharge into the environment.[1]

Regulatory Framework

In the United States, the management of hazardous waste pharmaceuticals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, 40 CFR Part 266, Subpart P, provides standards for managing hazardous waste pharmaceuticals at healthcare facilities.[2][3][4][5] A key provision of this regulation is the prohibition of sewering hazardous waste pharmaceuticals.[2][4] While this compound is not specifically listed as a P- or U-listed hazardous waste, it is crucial to evaluate whether the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).

Disposal Procedures

1. Unused or Expired this compound:

  • Collection: Collect waste this compound in a designated, properly labeled, and closed container.[1] The container must be structurally sound and compatible with the chemical.

  • Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

  • Disposal: Arrange for the collection and disposal by a licensed professional waste disposal service.[1] The preferred method of destruction is high-temperature incineration.

2. Contaminated Materials:

  • Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

  • Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated or disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, collect the material using an absorbent, non-combustible material. Place the absorbed material into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated and all sources of ignition are removed.[1]

3. Contaminated Packaging:

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Empty Containers: After proper rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled if permissible under local regulations.[1] Combustible packaging materials may be incinerated.[1]

Experimental Protocols for Degradation (For Informational Purposes)

The following protocols are derived from forced degradation studies used for analytical method validation. While not official disposal methods, they provide insight into conditions that can degrade this compound. These procedures should only be carried out by trained professionals in a controlled laboratory setting if deemed necessary and permissible by institutional and regulatory standards for in-lab waste treatment.

Stress Condition Methodology Observations
Base Hydrolysis Subject this compound to 0.1 N NaOH at 35°C for 48 hours. Neutralize the sample with hydrochloric acid before further handling.Significant degradation is observed.[6][7]
Oxidative Degradation Treat this compound with 3% hydrogen peroxide at 35°C for 48 hours.Significant degradation is observed.[6][7]
Thermal Stress Heat this compound at 60°C for 48 hours.Degradation is observed.[6][7]
Acid Hydrolysis Subject this compound to 0.1 N HCl at 35°C for 48 hours.No significant degradation is observed.[6][7]
Photolytic Degradation Expose this compound to UV light at 365 nm for 48 hours.No significant degradation is observed.[6][7]

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Pathway Unused Product Unused Product Hazardous Waste Container Hazardous Waste Container Unused Product->Hazardous Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Hazardous Waste Container Empty Packaging Empty Packaging Sanitary Landfill/Recycling Sanitary Landfill/Recycling Empty Packaging->Sanitary Landfill/Recycling After triple rinsing Licensed Waste Disposal Service Licensed Waste Disposal Service Hazardous Waste Container->Licensed Waste Disposal Service Rinsate Waste Rinsate Waste Rinsate Waste->Licensed Waste Disposal Service Landfill Landfill Sanitary Landfill/Recycling->Landfill Incineration Incineration Licensed Waste Disposal Service->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.